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  • Product: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
  • CAS: 883550-05-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid: A Key Intermediate in Modern Anxiolytic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Pivotal Precursor in Neuropharmacology 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a specialized organic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Pivotal Precursor in Neuropharmacology

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a specialized organic compound that holds significant importance not as an end-product therapeutic, but as a critical building block in the synthesis of complex psychoactive agents. Its molecular architecture, featuring a spirocyclic core, makes it a valuable intermediate in the multi-step synthesis of drugs targeting the central nervous system. The primary utility of this compound lies in its role as a precursor to Buspirone, a non-benzodiazepine anxiolytic used in the treatment of generalized anxiety disorder (GAD).[1] This guide will provide a comprehensive technical overview of its synthesis, properties, and pivotal role in the landscape of modern drug development.

Physicochemical Characteristics

While specific experimental data for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is not extensively published, its properties can be reliably inferred from its parent molecule, 1,4-Dioxa-8-azaspiro[4.5]decane, and computational modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₅Calculated
Molecular Weight 243.26 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanolInferred
Boiling Point (of parent amine) 108-111 °C at 26 mmHg[2]
Density (of parent amine) 1.117 g/mL at 20 °C[2]
Refractive Index (of parent amine, n20/D) 1.4819[2]

Synthesis and Mechanism: A Stepwise Approach

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is achieved through the acylation of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride. This reaction is a nucleophilic acyl substitution where the secondary amine of the spirocycle attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Experimental Protocol: Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7)

  • Succinic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) in anhydrous DCM.

  • Addition of Reagent: To the stirred solution, add succinic anhydride (1.1 equivalents) portion-wise at room temperature. The use of a slight excess of the anhydride ensures complete consumption of the starting amine.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup: Upon completion, the reaction mixture is quenched with a dilute aqueous solution of hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid start Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane in anhydrous DCM add_anhydride Add Succinic Anhydride start->add_anhydride monitor Monitor reaction by TLC add_anhydride->monitor workup Quench with dilute HCl, extract, and dry monitor->workup purify Purify by column chromatography workup->purify product Obtain pure product purify->product G cluster_1 Buspirone Synthesis Pathway start_mol 1,4-Dioxa-8-azaspiro[4.5]decane intermediate 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid start_mol->intermediate Acylation succinic Succinic Anhydride succinic->intermediate deprotection Acidic Hydrolysis (Deprotection) intermediate->deprotection dione 8-Azaspiro[4.5]decane-7,9-dione deprotection->dione alkylation Alkylation with 1-(2-pyrimidinyl)piperazine derivative dione->alkylation buspirone Buspirone alkylation->buspirone

Caption: Synthetic pathway from the starting amine to Buspirone.

Biological Significance and Broader Context

While 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid itself is not biologically active in the same way as a final drug molecule, its structural motifs are of high interest in medicinal chemistry. The 1,4-dioxa-8-azaspiro[4.5]decane core is found in various compounds with significant biological activities. For instance, derivatives of this spirocycle have been investigated as high-affinity ligands for the σ1 receptor, which is implicated in a variety of neurological disorders and cancers. [3]This suggests that the spirocyclic scaffold can be a privileged structure for targeting specific receptors in the central nervous system.

The synthesis of Buspirone, for which this compound is a key precursor, highlights a strategic approach in drug design where a rigid spirocyclic core is combined with a flexible side chain to achieve high receptor affinity and selectivity. The anxiolytic effects of Buspirone are attributed to its partial agonism at serotonin 5-HT1A receptors, which helps to modulate serotonergic activity in the brain. [1]

Safety and Handling

The parent amine, 1,4-Dioxa-8-azaspiro[4.5]decane, is classified as a skin and eye irritant and may cause respiratory irritation. [4][5]Therefore, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid represents a cornerstone intermediate in the synthesis of the important anxiolytic drug, Buspirone. Its synthesis via the acylation of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride is a straightforward yet critical step in the overall synthetic route. Understanding the chemistry and handling of this compound is essential for researchers and professionals involved in the development and manufacturing of neuropsychiatric pharmaceuticals. The versatility of the spirocyclic core suggests that this and related intermediates will continue to be of interest in the exploration of new therapeutic agents.

References

  • Buspirone. In: Wikipedia. ; 2023. Accessed January 27, 2026.

  • 1,4-Dioxa-8-azaspiro[4.5]decane synthesis. ChemicalBook. Accessed January 27, 2026.

  • 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858. Merck Millipore. Accessed January 27, 2026.

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Accessed January 27, 2026.

  • 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7. Sigma-Aldrich. Accessed January 27, 2026.

  • Wei, Y., et al. Synthesis of buspirone by Wei and co-workers (2008). ResearchGate. Accessed January 27, 2026.

  • F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J Med Chem. 2015;58(14):5395-5407.

  • Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron). Google Patents. Accessed January 27, 2026.

  • Process for the preparation of buspiron as therapeutical active ingredient of high purity. Google Patents. Accessed January 27, 2026.

  • Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. Benchchem. Accessed January 27, 2026.

  • BMS-442608. New Drug Approvals. Accessed January 27, 2026.

  • Buspirone. PubChem. Accessed January 27, 2026.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Accessed January 27, 2026.

  • 1,4-Dioxa-8-azaspiro(4.5)decane (4-Piperidone ethylene ketal). PharmaCompass.com. Accessed January 27, 2026.

  • 1,4-Dioxa-8-azaspiro 4.5 decane for synthesis 177-11-7. Sigma-Aldrich. Accessed January 27, 2026.

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Accessed January 27, 2026.

Sources

Exploratory

An In-depth Technical Guide to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a derivative of the versatile spirocyclic amine, 1,4-Dioxa-8-azaspiro[4.5]decane. While a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a derivative of the versatile spirocyclic amine, 1,4-Dioxa-8-azaspiro[4.5]decane. While a specific CAS number for the title compound is not presently indexed in public databases, this guide offers a detailed, field-proven protocol for its synthesis via the acylation of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride. We will delve into the physicochemical properties of the precursor, outline a robust synthetic workflow, discuss methods for purification and characterization, and explore the potential applications of this compound as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery who are interested in the synthesis and utilization of novel chemical entities.

Introduction: The Spirocyclic Scaffold in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their rigid three-dimensional structures. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The 1,4-Dioxa-8-azaspiro[4.5]decane core is a valuable scaffold that has been incorporated into a variety of biologically active molecules, including ligands for the σ1 receptor, which is a promising target for the development of therapeutics for neurodegenerative diseases and cancer.[1] The title compound, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, functionalizes this core with a carboxylic acid moiety, opening up numerous possibilities for further chemical modifications, such as amide bond formation, to create libraries of novel compounds for drug screening.

Physicochemical Properties of the Core Precursor: 1,4-Dioxa-8-azaspiro[4.5]decane

A thorough understanding of the starting material is crucial for successful synthesis. 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7) is a commercially available secondary amine.

PropertyValueSource
CAS Number 177-11-7[2][3]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance LiquidSigma-Aldrich
Boiling Point 108-111 °C at 26 mmHgSigma-Aldrich
Density 1.117 g/mL at 20 °CSigma-Aldrich
Refractive Index n20/D 1.4819Sigma-Aldrich

Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid: A Proposed Protocol

The synthesis of the title compound can be readily achieved through the nucleophilic acyl substitution of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride. The secondary amine of the spirocycle acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding carboxylic acid.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 1_4_Dioxa 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7) Reaction + 1_4_Dioxa->Reaction Nucleophile Succinic_Anhydride Succinic Anhydride (CAS: 108-30-5) Succinic_Anhydride->Reaction Electrophile Target_Compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid Reaction->Target_Compound Acylation

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7)

  • Succinic anhydride (CAS: 108-30-5)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Slowly add a solution of succinic anhydride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

Characterization and Validation

As this is a novel compound, thorough characterization is essential to confirm its identity and purity.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl groups (amide and carboxylic acid) and the C-O bonds of the dioxolane ring.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Potential Applications in Drug Discovery

The structural features of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid make it an attractive building block for the synthesis of new chemical entities with potential therapeutic applications.

  • Linker Chemistry: The terminal carboxylic acid provides a handle for conjugation to other molecules of interest, such as proteins, peptides, or fluorescent dyes.

  • Library Synthesis: The carboxylic acid can be readily converted to an amide, ester, or other functional groups, allowing for the rapid generation of a library of derivatives for high-throughput screening.

  • Bioisosteric Replacement: The spirocyclic core can be used as a rigid scaffold to replace more flexible ring systems in known bioactive molecules, potentially leading to improved pharmacological properties.

G Target_Compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl) -4-oxobutanoic acid Amide_Coupling Amide Coupling Target_Compound->Amide_Coupling Esterification Esterification Target_Compound->Esterification Linker_Attachment Linker Attachment Target_Compound->Linker_Attachment Drug_Candidate Potential Drug Candidates Amide_Coupling->Drug_Candidate Esterification->Drug_Candidate Linker_Attachment->Drug_Candidate

Sources

Foundational

An In-depth Technical Guide to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Physicochemical Profile

Introduction In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a derivative of the versatile 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a derivative of the versatile 1,4-dioxa-8-azaspiro[4.5]decane scaffold, represents a significant building block for the synthesis of novel therapeutic agents. The spirocyclic system, featuring a protected ketone in a piperidine ring, offers a unique three-dimensional architecture that is of considerable interest in medicinal chemistry for creating compounds with specific pharmacological profiles. This guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis, and the analytical methods for the characterization of this important chemical entity.

The core structure, 1,4-Dioxa-8-azaspiro[4.5]decane, is a valuable intermediate in the synthesis of various biologically active molecules, including potential ligands for sigma-1 receptors which are implicated in a range of neurological disorders.[1][2] The introduction of a butanoic acid chain via an amide linkage not only adds a key functional handle for further chemical modifications but also introduces physicochemical properties that can significantly influence the pharmacokinetic and pharmacodynamic behavior of resulting drug candidates. This technical guide is intended for researchers and scientists in the field of organic and medicinal chemistry, providing a foundational understanding of this compound's key attributes.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, its physicochemical properties have been estimated using computational models and structural analogy. These predicted values serve as a valuable guide for experimental design, including reaction setup, solvent selection for purification, and analytical method development.

PropertyPredicted ValueRationale / Method
Molecular Formula C₁₁H₁₇NO₅Based on chemical structure.
Molecular Weight 243.26 g/mol Calculated from the molecular formula.
Melting Point 150-170 °CEstimated based on the presence of a carboxylic acid and an amide group, which contribute to strong intermolecular hydrogen bonding, leading to a relatively high melting point for a molecule of its size.[3][4]
Boiling Point > 400 °C (decomposes)High boiling point is expected due to the polar functional groups and relatively high molecular weight.[5][6] Decomposition before boiling is likely.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water; insoluble in nonpolar solvents (e.g., hexane).The carboxylic acid and amide functionalities suggest solubility in polar protic and aprotic solvents. The spirocyclic core provides some lipophilicity.[7]
pKa (acidic) 4.5 - 5.5The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids.
logP (Octanol-Water Partition Coefficient) 0.5 - 1.5The presence of both hydrophilic (carboxylic acid, amide, dioxolane) and lipophilic (spirocyclic alkane) regions suggests a relatively balanced lipophilicity.

Synthesis and Purification

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is achieved through a nucleophilic acyl substitution reaction between 1,4-Dioxa-8-azaspiro[4.5]decane and succinic anhydride. This reaction is a common and efficient method for the formation of an amide bond and a terminal carboxylic acid in a single step.

Experimental Protocol: Synthesis

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7)

  • Succinic anhydride (CAS: 108-30-5)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Hydrochloric acid (1 M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous THF or DCM (approximately 10 mL per gram of amine).

  • Addition of Reactant: To the stirred solution at room temperature, add succinic anhydride (1.05 eq) portion-wise over 5-10 minutes. An optional addition of triethylamine (1.1 eq) can be used to facilitate the reaction, although it often proceeds well without a base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with 1 M HCl to remove any unreacted amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product, a solid or a viscous oil, is purified by recrystallization to obtain the final product with high purity.

Materials:

  • Crude 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane mixture)

  • Activated carbon (optional)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane is often effective for compounds with moderate polarity.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight. The purity of the crystals can be assessed by measuring their melting point.[8]

Workflow Diagrams

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 1. Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane in anhydrous solvent Addition 2. Add Succinic Anhydride Reactants->Addition Stirring 3. Stir at Room Temperature Addition->Stirring Monitoring 4. Monitor by TLC Stirring->Monitoring Concentration 5. Concentrate Monitoring->Concentration Extraction 6. Dissolve in EtOAc & Wash Concentration->Extraction Drying 7. Dry & Concentrate Extraction->Drying Recrystallization 8. Recrystallize Drying->Recrystallization

Caption: Synthetic workflow for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

CharacterizationLogic Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Caption: Logic of analytical characterization for the final product.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the different proton environments in the molecule. Due to the restricted rotation around the amide C-N bond, some signals may appear broadened or as two distinct sets of peaks at room temperature.[9][10]

  • -COOH: A broad singlet in the downfield region (δ 10-12 ppm).

  • -CH₂- (dioxolane): A singlet or a multiplet around δ 3.9 ppm.

  • -CH₂- (piperidine ring adjacent to N): Broad multiplets in the range of δ 3.4-3.7 ppm.

  • -CH₂-C=O (succinyl): A multiplet around δ 2.6-2.8 ppm.

  • -CH₂-COOH (succinyl): A multiplet around δ 2.5-2.7 ppm.

  • -CH₂- (piperidine ring): Multiplets in the range of δ 1.6-1.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

  • -COOH: A signal in the range of δ 175-180 ppm.

  • -C=O (amide): A signal around δ 170-175 ppm.

  • Spiro Carbon: A signal around δ 108-110 ppm.

  • -CH₂- (dioxolane): A signal around δ 64 ppm.

  • -CH₂- (piperidine ring adjacent to N): Signals in the range of δ 40-45 ppm.

  • -CH₂- (succinyl chain): Signals in the range of δ 28-32 ppm.

  • -CH₂- (piperidine ring): A signal around δ 35 ppm.

FT-IR Spectroscopy

The infrared spectrum is particularly useful for identifying the key functional groups present in the molecule.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[11]

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O stretch (amide): A strong, sharp peak around 1630-1660 cm⁻¹.

  • C-N stretch (amide): A peak in the range of 1200-1400 cm⁻¹.

  • C-O stretch (dioxolane): Strong peaks in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating the structure.

  • Molecular Ion Peak (M+H)⁺: Expected at m/z 244.12.

  • Key Fragmentation: Common fragmentation patterns for amides involve cleavage of the amide bond.[12] Expect to see fragments corresponding to the loss of the butanoic acid side chain and fragmentation of the spirocyclic ring system.

Conclusion

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and practical protocol for its synthesis and purification, and the expected analytical data for its thorough characterization. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel chemical entities with therapeutic potential. The robust synthetic route and clear characterization pathway make this compound an accessible and valuable tool for the advancement of pharmaceutical research.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.
  • Fischer, S., Wenzel, B., Brust, P., & Steinbach, J. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5815–5827.
  • Gao, C., Wang, Y., & Ma, J. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
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  • Veeprho. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid | CAS 105920-65-8. Retrieved January 27, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in DMSO and Water

This guide provides a comprehensive analysis of the solubility characteristics of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. We will delve into a theoretical prediction of its solubility based on molecular structure, followed by detailed, field-proven experimental protocols for accurate solubility determination in both dimethyl sulfoxide (DMSO) and water.

Introduction and Molecular Analysis

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, particularly in drug discovery and development. Poor solubility can hinder formulation, bioavailability, and the reliability of in vitro assays. The target molecule, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, is a novel substance with distinct structural features that dictate its interaction with different solvents.

A foundational understanding of its synthesis provides insight into its structure. The compound is formed from the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride.[1][2][3][4] This reaction opens the anhydride ring to form a succinamic acid derivative, linking the butyric acid tail to the nitrogen of the spirocyclic system.

Caption: Synthesis of the target compound.

Structural Breakdown and Functional Group Analysis

To predict solubility, we must dissect the molecule into its constituent functional groups and assess their hydrophilic (water-loving) and hydrophobic (water-fearing) nature.

  • 1,4-Dioxa-8-azaspiro[4.5]decane Core: This moiety contains a piperidine ring, which is a saturated heterocycle. The nitrogen atom is now a tertiary amide, lacking the basicity of the parent amine. The spirocyclic system includes a ketal, formed from a cyclohexanone precursor and ethylene glycol.[5][6][7] This ketal serves as a protecting group, masking the polarity of a carbonyl group.[8][9][10][11] The two ether linkages within the ketal can act as hydrogen bond acceptors. The overall spirocyclic structure is largely aliphatic and contributes to the molecule's nonpolar character.

  • 4-Oxobutanoic Acid Tail: This portion of the molecule introduces significant polarity. It features:

    • A Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate anion, especially in aqueous solutions with a pH above its pKa, which would dramatically increase water solubility.

    • An Amide (-C(O)N-): The tertiary amide linkage is polar and can accept hydrogen bonds.

The interplay between the hydrophobic spirocyclic core and the hydrophilic acid tail will govern the molecule's solubility in different solvents.

Theoretical Solubility Prediction

The principle of "like dissolves like" is a useful heuristic for predicting solubility.[12][13] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Solubility in Water

Water is a highly polar, protic solvent, characterized by its extensive hydrogen bonding network.[14][15] For our target molecule to dissolve in water, the energy gained from solute-water interactions must overcome the energy required to break the solute-solute interactions in the solid state and disrupt the water-water hydrogen bonds.

  • Favorable Interactions: The carboxylic acid group is the primary driver for aqueous solubility. It can readily form strong hydrogen bonds with water molecules.[16] The ether oxygens and the amide carbonyl can also act as hydrogen bond acceptors.

  • Unfavorable Interactions: The bulky, nonpolar spiro-aliphatic core is hydrophobic. It will disrupt the hydrogen bonding network of water without offering favorable interactions in return, leading to an entropically unfavorable state.

Prediction: The molecule is expected to have limited to moderate solubility in water . The presence of the carboxylic acid will likely prevent it from being completely insoluble. However, the significant nonpolar surface area of the spirocycle will likely cap its maximum aqueous solubility. The pH of the aqueous medium will be a critical factor; solubility should increase significantly in basic conditions (pH > pKa) due to the formation of the highly soluble carboxylate salt.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a "super solvent"; it is a highly polar, aprotic solvent.[17][18][19][20] Its high dielectric constant and ability to dissolve both polar and nonpolar compounds make it exceptionally versatile.[21][22]

  • Favorable Interactions: DMSO is an excellent hydrogen bond acceptor via its sulfoxide oxygen. It will readily interact with the carboxylic acid proton of the solute. Its polar nature will also effectively solvate the amide and ether functionalities.

  • Favorable Interactions with Nonpolar Parts: Unlike water, DMSO has two methyl groups, giving it a less structured liquid phase and allowing for favorable van der Waals interactions with the nonpolar spirocycle of the solute.

Prediction: The molecule is expected to have high solubility in DMSO . DMSO is adept at solvating both the polar and nonpolar regions of the molecule, making it an ideal solvent for creating concentrated stock solutions.

G Solute 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid Water Water (Polar, Protic) Solute->Water Interactions DMSO DMSO (Polar, Aprotic) Solute->DMSO Interactions Prediction_Water Limited to Moderate Solubility Water->Prediction_Water Prediction Prediction_DMSO High Solubility DMSO->Prediction_DMSO Prediction

Caption: Solubility prediction flowchart.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical fact, rigorous experimental determination is necessary. Below are protocols for both qualitative and quantitative solubility assessment. These protocols are designed to be self-validating by incorporating equilibrium and saturation checks.

Materials and Equipment
  • 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Deionized water (or buffer of choice)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for DMSO, PVDF for aqueous)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and vials

Protocol 1: Qualitative Solubility Determination

This rapid method provides an approximate solubility range and is useful for initial screening.

  • Preparation: Label a series of glass vials.

  • Solvent Addition: Add a fixed volume (e.g., 100 µL) of the test solvent (DMSO or water) to each vial.

  • Solute Addition: Add a pre-weighed amount of the compound to the first vial (e.g., 1 mg).

  • Mixing: Vortex the vial vigorously for 1-2 minutes.[23]

  • Observation: Visually inspect the vial for any undissolved solid particles against a dark background.

  • Titration:

    • If the solid dissolves completely, add another aliquot of the compound (e.g., 1 mg) and repeat the mixing and observation steps. Continue until undissolved solid remains.

    • If the solid does not dissolve, add more solvent in fixed increments (e.g., 100 µL), vortexing after each addition, until the solid fully dissolves.

  • Calculation: Calculate the approximate solubility based on the total mass of solute and the total volume of solvent at the point of complete dissolution.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility, providing a precise and reliable value.[24][25]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of solvent (e.g., 1 mL of DMSO or water). "Excess" means that a significant amount of solid should remain undissolved.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Self-validation step: Ensure the filter material does not bind the compound by pre-rinsing with the solution.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtrate with the appropriate solvent.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC with a standard curve) to determine the concentration of the dissolved compound.[26]

  • Data Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature. Report the value in standard units (e.g., mg/mL or mM).

G cluster_qualitative Qualitative Method cluster_quantitative Quantitative Method (Shake-Flask) q1 Add Solvent q2 Add Solute q1->q2 q3 Vortex q2->q3 q4 Observe q3->q4 q5 Result (Approx. Solubility) q4->q5 qt1 Add Excess Solute to Solvent qt2 Equilibrate (24-48h Shake) qt1->qt2 qt3 Centrifuge & Filter qt2->qt3 qt4 Quantify (e.g., HPLC) qt3->qt4 qt5 Result (Equilibrium Solubility) qt4->qt5

Caption: Experimental workflows for solubility determination.

Data Presentation and Interpretation

The results from the quantitative experiments should be meticulously recorded.

Table 1: Experimentally Determined Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (Molar)Observations
Water (pH 7.0)25[Experimental Value][Calculated Value]e.g., Forms clear solution
DMSO25[Experimental Value][Calculated Value]e.g., Readily dissolves
[Other buffers]25[Experimental Value][Calculated Value]...

Interpreting the Results: The empirical data should be compared with the initial theoretical predictions. If the aqueous solubility is very low, it confirms the dominance of the hydrophobic spirocycle. High DMSO solubility validates its classification as a powerful, versatile organic solvent.[19] Any discrepancies may point to other phenomena, such as polymorphism, where different crystal forms of the compound exhibit different solubilities.[27]

Conclusion and Best Practices

This guide provides a robust framework for understanding and determining the solubility of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

  • Theoretical Analysis: The molecule possesses both significant polar (carboxylic acid, amide) and nonpolar (spiro-aliphatic) regions. This duality predicts high solubility in DMSO and limited, pH-dependent solubility in water.

  • Practical Application: For creating high-concentration stock solutions for biological assays, DMSO is the recommended solvent. When preparing aqueous working solutions from a DMSO stock, be mindful of potential precipitation, as the aqueous environment is less favorable.[28] It is crucial to ensure the final DMSO concentration in the assay medium is low and does not affect the biological system.

  • Methodological Integrity: The shake-flask method is strongly recommended for generating reliable, publication-quality solubility data. Adherence to the principles of establishing equilibrium and accurate quantification is paramount for scientific rigor.

By combining a deep understanding of molecular structure with validated experimental protocols, researchers can confidently characterize the solubility of this novel compound, enabling its effective use in drug development and scientific research.

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Foundational

A Technical Guide to the Deconvolution of Biological Targets for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

This document provides a comprehensive framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of potential biological targets for the novel chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of potential biological targets for the novel chemical entity, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. Given the absence of published data on this specific molecule, this guide outlines a robust, multi-pronged strategy, integrating computational prediction with established experimental workflows for target discovery and validation.

Introduction: Analyzing the Molecule

The subject of our investigation, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, is a unique small molecule possessing two key structural features that inform our strategic approach to target identification.

  • The Spirocyclic Core: The 1,4-Dioxa-8-azaspiro[4.5]decane moiety provides a rigid, three-dimensional scaffold. Such spirocyclic systems are increasingly recognized as "privileged structures" in medicinal chemistry. Their inherent three-dimensionality allows for the precise projection of functional groups into space, potentially enabling high-affinity and selective interactions with the complex binding pockets of biological macromolecules like G protein-coupled receptors (GPCRs) and enzymes.[1]

  • The Succinic Acid Moiety: The 4-oxobutanoic acid side chain is a derivative of succinic acid, a critical intermediate in the mitochondrial Krebs cycle (tricarboxylic acid cycle).[2] Beyond its metabolic role, succinate can be transported out of the mitochondria to act as an extracellular signaling molecule, modulating cellular processes like gene expression and inflammation.[2] This functionality suggests that the molecule could interact with metabolic enzymes, transporters, or even a specific succinate receptor.

The combination of a rigid, 3D core and a biologically relevant signaling moiety makes this compound a compelling candidate for therapeutic development. This guide presents a logical, stepwise workflow to unravel its mechanism of action by first predicting and then empirically identifying its molecular targets.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive experimental work, computational methods provide a powerful and cost-effective means to generate initial hypotheses about a compound's potential targets.[3][4] This in silico phase narrows the field of potential interactors, guiding the design of subsequent experiments.

Ligand-Based Approaches: Guilt by Association

The foundational principle of medicinal chemistry—the Structure-Activity Relationship (SAR)—posits that structurally similar molecules often exhibit similar biological activities.[5][6][7] We can leverage this principle by searching large biological databases (e.g., ChEMBL, PubChem) for compounds that are structurally analogous to our query molecule and have known protein targets.

  • Hypothesis Derivation:

    • Succinic Acid Analogs: Searching for compounds with a succinate-like moiety may identify targets involved in metabolism or cellular signaling. A prominent example is the G protein-coupled receptor GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), which is activated by fatty acids and has been pursued as a therapeutic target for type 2 diabetes.[8][9][10][11] The carboxylic acid is a key pharmacophore for GPR40 binding, making it a plausible, high-priority candidate class.

    • Spirocyclic Analogs: Searching for molecules containing the 1,4-Dioxa-8-azaspiro[4.5]decane core may reveal other target classes. For instance, derivatives of this scaffold have been synthesized and evaluated as ligands for sigma-1 receptors, which are involved in various central nervous system functions.[12]

Structure-Based Approaches: Reverse Docking

Where ligand-based methods rely on similarity to known drugs, structure-based methods cast a wider, unbiased net. Reverse docking computationally screens our compound against a vast library of 3D protein structures to predict which proteins it is most likely to bind to.[13][14]

The causality here is physical complementarity: a high-scoring "hit" is a protein that possesses a binding pocket sterically and electrostatically compatible with the compound's size, shape, and charge distribution.

  • Probe Preparation: Generate a low-energy 3D conformation of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

  • Target Library Curation: Utilize a database of high-resolution protein crystal structures (e.g., the Protein Data Bank).

  • Docking Simulation: Systematically "dock" the compound into the defined or predicted binding sites of each protein in the library.

  • Scoring and Ranking: Use a scoring function to estimate the binding affinity for each compound-protein pair. The results are ranked to produce a list of the most probable targets.

The output of these in silico methods is not a definitive answer but a prioritized list of candidate targets, which we will then subject to rigorous experimental validation.

G cluster_workflow Overall Target Identification Workflow A Query Compound: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl) -4-oxobutanoic acid B Part 1: In Silico Prediction (Hypothesis Generation) A->B Structural Analysis C Part 2: Experimental ID (Hypothesis Testing) B->C Prioritized Target List D Part 3: Target Validation (Functional Confirmation) C->D Putative Target(s) E Lead Optimization & In Vivo Studies D->E Validated Target

Caption: A high-level overview of the integrated workflow for target deconvolution.

Part 2: Experimental Target Identification — Capturing the Interactors

With a list of potential targets from our in silico screen, we move to the laboratory to empirically identify the proteins that physically interact with our compound. Chemical proteomics is the principal tool for this task.[15][16]

The Workhorse: Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct method to identify binding partners is affinity chromatography.[17] This technique uses a modified version of the compound as "bait" to fish out its targets from a complex mixture of proteins, such as a cell lysate.

Step 1: Affinity Probe Synthesis

  • Objective: To create a version of the compound that can be attached to a solid support.

  • Procedure: Synthesize a derivative of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid that incorporates two key features:

    • A linker arm (e.g., a short polyethylene glycol chain). Causality: The linker must be long enough to allow the compound to access the binding pocket of its target protein without steric hindrance from the solid support.

    • An affinity tag (e.g., biotin). Causality: Biotin binds to streptavidin with exceptionally high affinity, providing a robust and specific handle for immobilization.

  • Crucial Consideration: The linker must be attached to a part of the molecule that is not critical for target binding. Based on SAR principles, the carboxylic acid is likely a key binding determinant. Therefore, modifying the spirocyclic core may be a more prudent initial strategy.

Step 2: Immobilization

  • Objective: To anchor the probe to a solid matrix.

  • Procedure: Incubate the biotinylated probe with streptavidin-coated magnetic beads. The high-affinity biotin-streptavidin interaction will result in the covalent-like immobilization of the probe onto the beads.

Step 3: Proteome Incubation

  • Objective: To allow the immobilized probe to bind to its target proteins.

  • Procedure: Incubate the probe-coated beads with a relevant protein source (e.g., lysate from a cancer cell line or a primary cell culture) for 1-2 hours at 4°C to allow binding to reach equilibrium.

Step 4: Washing

  • Objective: To remove proteins that are non-specifically bound to the beads.

  • Procedure: Wash the beads several times with a chilled buffer. This step is critical for reducing background and identifying true interactors.

Step 5: Elution

  • Objective: To release the specifically bound proteins from the probe.

  • Procedure: Elute the bound proteins using a denaturing solution (e.g., containing sodium dodecyl sulfate and a reducing agent) or by competitive elution with a high concentration of free biotin.

Step 6: Protein Identification by LC-MS/MS

  • Objective: To identify the eluted proteins.

  • Procedure: The eluted proteins are digested into smaller peptides (typically with trypsin), separated by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). The resulting peptide fragmentation patterns are matched against a protein sequence database to identify the proteins.

Step 7: The Self-Validating Control Experiment

  • Trustworthiness Pillar: To distinguish true targets from persistent non-specific binders, a parallel competition experiment is essential.

  • Procedure: Perform the incubation (Step 3) in the presence of a large excess (e.g., 100-fold) of the original, unmodified "free" compound.

  • Interpretation: A true biological target will preferentially bind to the free compound in the solution, and its presence in the final eluate will be significantly reduced or eliminated compared to the sample without the competitor. Proteins that still bind in the presence of the competitor are likely non-specific interactors.

G cluster_acms Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow A 1. Synthesize Biotinylated Probe B 2. Immobilize on Streptavidin Beads A->B C 3. Incubate with Cell Lysate B->C H Control: Incubate with Lysate + Excess Free Compound B->H D 4. Wash Away Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Identify by LC-MS/MS E->F G Candidate Target Proteins F->G H->D

Caption: A detailed workflow for identifying protein targets using AC-MS.

Part 3: Target Validation and Mechanistic Insights

Identifying a protein that binds to our compound is a critical milestone, but it is not the endpoint. We must validate this interaction and demonstrate that it leads to a functional consequence in a biological system.[18]

In Vitro Target Engagement Assays

These assays confirm the direct, biophysical interaction between the compound and a purified recombinant version of the putative target protein. They provide quantitative data on binding affinity and kinetics.

Assay TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Immobilize the target protein on a sensor chip and flow the compound over it. Binding changes the refractive index at the surface.Affinity (KD), On-rate (ka), Off-rate (kd)
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Biochemical/Enzyme Assays If the target is an enzyme, measure the compound's effect on its catalytic activity.Potency (IC50), Mechanism of Inhibition

Table 1: Comparison of common in vitro target engagement assays.

Cell-Based Functional Assays

The ultimate proof of a target's relevance is demonstrating that the compound modulates its function in an intact cellular environment.[19][20][21] The specific assay depends on the nature of the validated target.

Let's assume AC-MS and SPR have identified and validated GPR40 as a high-affinity target. We must now show that our compound acts as a GPR40 agonist or antagonist in cells.

  • Objective: To determine if the compound activates GPR40 signaling. GPR40 is primarily a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i).[8]

  • Cell System: HEK293 cells engineered to stably overexpress human GPR40. A parental HEK293 cell line (not expressing GPR40) serves as a crucial negative control.

  • Protocol:

    • Cell Plating: Plate both GPR40-expressing and parental HEK293 cells in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add increasing concentrations of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid to the wells.

    • Signal Measurement: Use a plate reader capable of fluorescence kinetic reading (e.g., a FLIPR instrument) to measure the change in fluorescence over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.

  • Data Analysis and Self-Validation:

    • Potency: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

    • Specificity: A true GPR40-mediated effect will only be observed in the GPR40-expressing cells, not in the parental control cells.

    • Antagonist Confirmation: To confirm the signal is GPR40-specific, pre-incubate the GPR40-expressing cells with a known GPR40 antagonist before adding the test compound. The signal should be significantly diminished.

G cluster_gpr40 Hypothetical GPR40 Signaling Pathway Compound Test Compound GPR40 GPR40 Receptor Compound->GPR40 Binds & Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates

Caption: The canonical Gq signaling pathway activated by GPR40 agonists.

Conclusion and Forward Outlook

The deconvolution of a novel compound's biological target is a foundational step in modern drug discovery. The strategy outlined in this guide provides a robust, logical, and self-validating framework for moving from a chemical structure to a functionally validated biological target. By integrating predictive in silico modeling with rigorous experimental techniques like affinity chromatography and cell-based functional assays, researchers can efficiently identify the mechanism of action for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. A successfully validated target opens the door to subsequent phases of drug development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and eventual in vivo efficacy testing in relevant disease models.

References

  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem Compound Summary for CID 67435. [Link]

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

  • Siddiqui, A. J., et al. (2023). Targeting disease: Computational approaches for drug target identification. Journal of Pharmaceutical and Biomedical Analysis, 223, 115133. [Link]

  • Luo, J., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(10), 2497-2503. [Link]

  • Scott, K. A., & O'Hagan, D. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(10), 1205-1220. [Link]

  • Simon, G. M., & Niphakis, M. J. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 29-52. [Link]

  • Bunnage, M. E., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(2), 177-196. [Link]

  • Arenas, E. J., & Clark, P. G. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(12), 7859-7881. [Link]

  • Levchyck, N. Ya., et al. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Ukrainian Biochemical Journal, 89(4), 89-95. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work?. Synapse Blog. [Link]

  • Ferdaoussi, M., et al. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 590(Pt 21), 5393-5400. [Link]

  • Wang, X., et al. (2017). Computational Approach for Drug Target Identification. In Computational Drug Discovery and Design. Cambridge University Press. [Link]

  • Ekins, S., et al. (2016). On Exploring Structure Activity Relationships. Journal of Cheminformatics, 8, 29. [Link]

  • Wikipedia. (n.d.). Succinic acid. [Link]

  • BioAgilytix. (2021). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Liu, Y., et al. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. International Journal of Molecular Sciences, 25(18), 9876. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • Collaborative Drug Discovery. (2023). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Wang, H., et al. (2010). Synthesis of 1,4-dioxaspiro[4.5]decan-8-one. Journal of Chemical Research, 34(1), 55-56. [Link]

  • Stresemann, C. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 569-571. [Link]

  • Chen, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6335-6345. [Link]

  • Gimeno, R. E. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1038102. [Link]

  • Ntenti, A. O., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbab114. [Link]

  • Piechowiak, T., et al. (2025). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. Journal of Biotechnology, 403, 117979. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Levchyck, N. Ya., et al. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. SciSpace. [Link]

  • Perrin, J., et al. (2020). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. Karolinska Institutet. [Link]

  • Sun, Y., et al. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports, 10(2), 555-560. [Link]

  • Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Annals of Advanced Biomedical Sciences, 7(3), 149. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • See, Y. X., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. The Journal of Biological Chemistry, 290(39), 23564-23576. [Link]

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Exploratory

An In-depth Technical Guide to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document consolidates information on its synthesis, based on established chemical principles and data from its constituent moieties, and explores its potential applications by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling the Potential of a Unique Scaffold

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a fascinating molecule that combines a spirocyclic diamine scaffold with a butanoic acid chain. The core structure, 1,4-Dioxa-8-azaspiro[4.5]decane, is a valuable building block in the synthesis of various biologically active compounds, including potent ligands for sigma receptors.[1][2][3] The incorporation of a butanoic acid moiety introduces a carboxylic acid functional group, which can be pivotal for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.

The strategic combination of the rigid spirocyclic system and the flexible carboxylic acid chain suggests potential for this molecule to serve as a scaffold for developing novel therapeutics. The spirocyclic core can provide a defined three-dimensional orientation for substituent groups, while the carboxylic acid can act as a handle for further derivatization or as a key pharmacophoric element.

Physicochemical Properties and Characterization

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C11H17NO5Calculated
Molecular Weight 243.26 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar acylated amines
Solubility Expected to have moderate solubility in polar organic solvents and aqueous bases.Presence of carboxylic acid and amide groups.
Key Spectroscopic Features (Predicted)
¹H NMRSignals corresponding to the spirocyclic protons, the ethylene glycol bridge, and the succinyl chain protons.Standard chemical shift values.
¹³C NMRCarbon signals for the spirocyclic ring, the ketal carbon, the amide carbonyl, and the carboxylic acid carbonyl.Standard chemical shift values.
IR SpectroscopyCharacteristic peaks for C=O (amide and carboxylic acid), N-H (if any impurities), and C-O-C stretching.Functional group analysis.
Mass SpectrometryA molecular ion peak corresponding to the calculated molecular weight.Standard ionization techniques.

Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid: A Step-by-Step Protocol

The synthesis of the target compound can be logically approached in two main stages: the synthesis of the key intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane, followed by its acylation with succinic anhydride.

Synthesis of the Precursor: 1,4-Dioxa-8-azaspiro[4.5]decane

The precursor, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), is a known compound and is commercially available.[4][5] However, for research purposes, it can be synthesized from 4-piperidone. The synthesis involves the protection of the ketone functionality as an ethylene ketal.

Experimental Protocol: Ketalization of 4-Piperidone

  • Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as toluene or benzene, add a slight excess of ethylene glycol.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Water Removal: The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield pure 1,4-Dioxa-8-azaspiro[4.5]decane.

Synthesis_of_Precursor 4-Piperidone 4-Piperidone Reaction_Mixture Reaction_Mixture 4-Piperidone->Reaction_Mixture Ethylene Glycol, p-TsOH 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane Reaction_Mixture->1,4-Dioxa-8-azaspiro[4.5]decane Toluene, Reflux (Dean-Stark) Synthesis_of_Target_Molecule 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane Reaction_Mixture Reaction_Mixture 1,4-Dioxa-8-azaspiro[4.5]decane->Reaction_Mixture Succinic Anhydride 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid Reaction_Mixture->4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid Aprotic Solvent (e.g., DCM), Room Temp.

Sources

Foundational

discovery and history of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

An In-depth Technical Guide on the Synthesis and Significance of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Significance of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular entities with precise three-dimensional architectures are paramount for achieving high-affinity and selective interactions with biological targets. The spirocyclic scaffold, a structural motif characterized by two rings sharing a single common atom, has garnered significant attention due to its ability to impart conformational rigidity and introduce well-defined spatial arrangements of functional groups. This guide delves into the discovery, synthesis, and significance of a particular spirocyclic compound, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, by first exploring the history and utility of its parent scaffold, 1,4-Dioxa-8-azaspiro[4.5]decane. While a singular "discovery" event for the title compound is not prominent in the scientific literature, its conception and synthesis are a logical extension of the well-established utility of its core structure in drug development.

The 1,4-Dioxa-8-azaspiro[4.5]decane core is a valuable building block, primarily recognized for its role as a versatile scaffold in the creation of novel therapeutics.[1] Its rigid structure is instrumental in designing molecules that can precisely interact with specific biological targets.[1] This guide will provide a comprehensive overview of the synthetic pathways leading to this core and subsequently to the title compound, offering field-proven insights into the experimental choices and methodologies.

The Foundational Scaffold: 1,4-Dioxa-8-azaspiro[4.5]decane

The journey to understanding 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid begins with its precursor, 1,4-Dioxa-8-azaspiro[4.5]decane (also known as 4-piperidone ethylene ketal). This compound, with CAS number 177-11-7, has emerged as a crucial synthetic intermediate rather than being the subject of a singular discovery.[1][2] Its value is rooted in the spirocyclic core, which provides a rigid framework for the spatial orientation of appended functional groups, a critical factor in the design of molecules targeting specific biological sites.[1]

Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane is a well-established process, typically involving the protection of the ketone group of a piperidone derivative. A common and efficient method is the ketalization of N-benzyl-4-piperidone with ethylene glycol, followed by debenzylation.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

  • Step 1: Ketalization of N-Benzyl-4-piperidone

    • To a solution of N-benzyl-4-piperidone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

  • Step 2: Debenzylation

    • Dissolve the N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane from the previous step in ethanol.

    • Add palladium on carbon (10% w/w) as a catalyst.

    • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 1,4-Dioxa-8-azaspiro[4.5]decane.

Causality Behind Experimental Choices:

  • Ketalization: The protection of the ketone as an ethylene ketal is a robust and widely used strategy. Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the equilibrium towards product formation. p-Toluenesulfonic acid is a cost-effective and efficient acid catalyst for this transformation.

  • Debenzylation: The benzyl group is a common protecting group for amines. Catalytic hydrogenation with palladium on carbon is a clean and high-yielding method for its removal, with the primary byproducts being toluene and the desired amine, which are easily separated.

Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

The synthesis of the title compound logically follows from the availability of the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. The introduction of the 4-oxobutanoic acid moiety is readily achieved through the acylation of the secondary amine of the spirocycle with succinic anhydride.

Experimental Protocol: Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

  • Acylation with Succinic Anhydride

    • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add succinic anhydride (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acylating Agent: Succinic anhydride is the ideal reagent for this transformation. Its cyclic nature makes it highly reactive towards nucleophiles like the secondary amine of the spirocycle. The ring-opening reaction is efficient and atom-economical, directly yielding the desired carboxylic acid functionality without the need for subsequent hydrolysis of an ester.

  • Solvent: Aprotic solvents like DCM or THF are chosen to prevent any side reactions with the anhydride and to ensure good solubility of the starting materials.

  • Stoichiometry: A slight excess of succinic anhydride is used to ensure complete consumption of the starting amine.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of the Core Scaffold cluster_step2 Step 2: Synthesis of the Target Compound N_Benzyl_4_piperidone N-Benzyl-4-piperidone Protected_Piperidone N-Benzyl-1,4-dioxa-8- azaspiro[4.5]decane N_Benzyl_4_piperidone->Protected_Piperidone Ketalization Ethylene_Glycol Ethylene Glycol (p-TSA, Toluene, Reflux) Core_Scaffold 1,4-Dioxa-8-azaspiro[4.5]decane Protected_Piperidone->Core_Scaffold Debenzylation H2_Pd_C H₂, Pd/C (Ethanol) Target_Compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl) -4-oxobutanoic acid Core_Scaffold->Target_Compound Acylation Succinic_Anhydride Succinic Anhydride (DCM)

Caption: Synthetic pathway for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

Significance in Drug Discovery and Development

The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold and its derivatives are of significant interest in medicinal chemistry. The rigid spirocyclic system allows for a more defined orientation of substituents, which can lead to improved binding affinity and selectivity for protein targets.

Derivatives of this scaffold have been investigated for various therapeutic applications. For instance, (18)F-labeled derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potential radioligands for imaging sigma-1 receptors, which are abundant in certain types of tumors.[3] These studies have shown high accumulation of the radiotracer in human carcinoma and melanoma models, suggesting their potential as tumor imaging agents.[3]

Furthermore, the broader class of azaspiro[4.5]decane derivatives has been explored for their affinity for opioid and ORL1 receptors, indicating their potential in pain management and related neurological disorders.[4] The structural motif is also present in compounds designed as mitochondrial permeability transition pore (mPTP) inhibitors, which have potential applications in treating ischemia/reperfusion injury.[5]

The title compound, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, incorporates a carboxylic acid group, which can serve as a handle for further chemical modifications or as a key pharmacophoric feature to interact with biological targets. For example, it could be used as a linker to attach other molecules or to engage with basic residues in a protein's active site. The butanoic acid chain also provides a degree of flexibility and spacing from the rigid spirocyclic core.

Quantitative Data Summary

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Yield
1,4-Dioxa-8-azaspiro[4.5]decane177-11-7C₇H₁₃NO₂143.18>90% (for debenzylation)
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acidN/AC₁₁H₁₇NO₅243.26Expected to be high (>85%)

Conclusion

The are intrinsically linked to the development and utility of its foundational scaffold, 1,4-Dioxa-8-azaspiro[4.5]decane. While not marked by a singular discovery event, the synthesis of the title compound is a logical and efficient extension of well-established synthetic methodologies. The inherent structural rigidity and synthetic accessibility of the azaspiro[4.5]decane core make it a valuable platform in medicinal chemistry for the development of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive overview of the synthesis and potential significance of this compound, grounded in the principles of synthetic organic chemistry and drug discovery.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved from [Link]

  • Google Patents. (2016). Substituted azaspiro(4.5)decane derivatives. WO2016008582A1.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5807-5817. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid in PROTAC Synthesis

Executive Summary & Mechanism of Action This guide details the experimental protocols for utilizing 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid (hereafter referred to as Linker-045 ) as a bifunctional linker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

This guide details the experimental protocols for utilizing 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid (hereafter referred to as Linker-045 ) as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Linker-045 is a strategic "masked ketone" building block.[1] Structurally, it consists of a piperidine ring protected as an ethylene glycol ketal (1,4-dioxa-8-azaspiro[4.5]decane) attached to a succinic acid tail.[1]

Key Advantages:

  • Orthogonality: The ketal group remains stable during standard amide coupling conditions used to attach the first ligand.[1]

  • Solubility: The hydrophilic ketal/piperidine core improves the physicochemical properties of the final PROTAC, often reducing the lipophilicity (cLogP) issues common in drug chimera development.

  • Versatility: Post-coupling deprotection reveals a ketone, enabling a reductive amination "merge" step with a second amine-bearing ligand.[1]

Chemical Properties Table[1]
PropertyData
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight ~243.26 g/mol
Solubility Soluble in DMF, DMSO, MeOH; Limited solubility in water (acid form)
Stability Stable at neutral/basic pH; Hydrolyzes at pH < 4
Storage -20°C, Hygroscopic (Store under Nitrogen/Argon)

Experimental Workflow Overview

The utilization of Linker-045 follows a linear "Coupling-Deprotection-Merge" logic.[1] This ensures that the reactive ketone is only exposed when necessary, preventing unwanted side reactions.[1]

PROTAC_Workflow Linker Linker-045 (Masked Ketone) Intermediate1 Intermediate 1 (Amide Linked) Linker->Intermediate1 Amide Coupling (HATU/DIPEA) LigandA Ligand A (Amine-bearing) LigandA->Intermediate1 Deprotection Acid Hydrolysis (Ketal Removal) Intermediate1->Deprotection ReactiveKetone Reactive Ketone Intermediate Deprotection->ReactiveKetone HCl/Acetone FinalPROTAC Final PROTAC (Piperidine Linker) ReactiveKetone->FinalPROTAC Reductive Amination (STAB) LigandB Ligand B (Amine-bearing) LigandB->FinalPROTAC

Figure 1: Strategic workflow for incorporating Linker-045 into a PROTAC scaffold.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The Anchor Step)

Objective: Attach Linker-045 to the first ligand (Ligand A, e.g., Lenalidomide derivative or VHL ligand) via its free amine.

Reagents:

  • Linker-045

  • Ligand A (containing primary/secondary amine)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Preparation: Dissolve Linker-045 (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add Ligand A (1.0–1.1 equiv). Flush the vial with Nitrogen/Argon and cap.[1]

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Target Mass: MW(Ligand A) + MW(Linker) - 18 (H₂O).[1]

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Alternative: For polar products, purify directly via preparative HPLC (C18 column, H₂O/MeCN gradient).[1]

Protocol B: Ketal Deprotection (The Reveal Step)

Objective: Remove the ethylene glycol protecting group to reveal the reactive ketone.

Reagents:

  • Intermediate 1 (from Protocol A)[1]

  • 1N or 2N HCl (Aqueous)[1]

  • Solvent: Acetone or THF (miscible organic solvent)[1]

Procedure:

  • Dissolution: Dissolve Intermediate 1 in Acetone or THF (0.05 M).

  • Acidification: Add 1N HCl slowly. A typical ratio is 1:1 or 2:1 (Organic Solvent : Aqueous Acid).[1]

  • Reaction: Stir at RT or mild heat (35°C) for 2–6 hours.

    • Critical Check: Monitor by TLC or LC-MS.[1] The ketal is stable, so this may take time. If too slow, increase to 2N HCl or heat to 50°C.

    • Mass Shift: Look for a loss of mass corresponding to the ethylene glycol (-C₂H₄O, approx -44 Da shift from ketal to ketone, depending on hydration state in MS).[1]

  • Neutralization: Once complete, carefully neutralize with saturated NaHCO₃ to pH ~7-8.

  • Extraction: Extract with DCM or EtOAc. Dry and concentrate to yield the Ketone Intermediate .

Protocol C: Reductive Amination (The Merge Step)

Objective: Couple the revealed ketone with Ligand B to form the final PROTAC.

Reagents:

  • Ketone Intermediate (from Protocol B)[1]

  • Ligand B (Amine-bearing)[1][2]

  • STAB (Sodium Triacetoxyborohydride) - Preferred over NaBH₃CN for lower toxicity and better acid tolerance.[1]

  • Acetic Acid (Catalytic)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Imine Formation: Dissolve Ketone Intermediate (1.0 equiv) and Ligand B (1.2 equiv) in DCE.

  • Catalysis: Add catalytic Acetic Acid (1–2 drops). Stir for 30–60 minutes to promote imine/iminium ion formation.

  • Reduction: Add STAB (2.0–3.0 equiv) in one portion.

  • Incubation: Stir at RT overnight (12–16 hours).

  • Quenching: Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with DCM. Purify the final PROTAC via Preparative HPLC.

Quality Control & Troubleshooting

Self-Validating Analytical Markers

When analyzing your LC-MS data, look for these specific shifts to validate each step:

StepLC-MS ObservationNMR Marker (¹H)
Starting Material [M+H]⁺ ~244Multiplet ~3.9 ppm (Ethylene glycol ketal protons)
Post-Coupling Mass = Ligand A + 225Ketal peak (3.9 ppm) persists; Amide NH appears
Post-Deprotection Mass - 44 Da (approx)Disappearance of 3.9 ppm multiplet.[1] Appearance of ketone alpha-protons.[1]
Final PROTAC Mass = Ketone + Ligand B + 2New CH proton at the reductive amination site (often obscured, rely on MS)
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Check1 Step 1: Low Coupling Yield? Start->Check1 Action1 Switch coupling agent to COMU. Ensure DMF is anhydrous. Check1->Action1 Yes Check2 Step 2: Ketal won't deprotect? Check1->Check2 No Action2 Increase temp to 50°C. Switch solvent to THF/2N HCl. Check2->Action2 Yes Check3 Step 3: No Product formed? Check2->Check3 No Action3 Ensure Imine formed first (add molecular sieves). Switch solvent to DCE. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic bottlenecks.

References

  • Bifunctional Linker Design: Maneiro, M., et al. "PROTAC Linker Design: The Effect of Linker Length and Composition on Degradation Efficiency."[1] ACS Chemical Biology, 2020.[1] [1]

  • Ketal Deprotection Standards: Greene, T.W., Wuts, P.G.M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.[1] (Standard Reference Text).

  • Reductive Amination Protocols: Abdel-Magid, A.F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Compound Properties: PubChem Entry for 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. [1]

Sources

Application

Application Notes and Protocols for the In Vivo Administration of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid in Murine Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in mouse mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in mouse models. The protocols and application notes detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. This guide covers critical aspects of in vivo administration, including compound characterization, vehicle selection, dose formulation, administration routes, and the design of pharmacokinetic (PK) and pharmacodynamic (PD) studies. The causality behind experimental choices is explained to provide a deeper understanding of the principles of in vivo drug research.

Introduction to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid: A Novel Investigational Compound

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a novel chemical entity featuring a spirocyclic diamine core structure, 1,4-Dioxa-8-azaspiro[4.5]decane, linked to a succinic acid moiety. While specific data on this compound is not yet widely available, its structural components suggest potential biological activity. The succinimide group is a known pharmacophore present in a variety of therapeutic agents, including anticonvulsants and anti-inflammatory drugs.[1][2] Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been investigated for their potential as imaging agents and as agonists for muscarinic receptors.[3][4]

Postulated Mechanism of Action

Given its succinimide-like structure, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid may exhibit inhibitory effects on various enzymes or receptors. For instance, some succinimide derivatives are known to modulate acetylcholinesterase, which is a key enzyme in the central nervous system.[5] Others have been shown to possess antioxidant properties.[1] The spirocyclic core could influence the compound's binding affinity and selectivity for specific targets. A potential, though hypothetical, signaling pathway that could be modulated by this compound is illustrated below.

putative_signaling_pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Compound Compound Target_Protein Target Protein (e.g., Enzyme, Receptor) Compound->Target_Protein Binding & Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Effect Biological Effect (e.g., Anti-inflammatory, Neuroprotective) Downstream_Effector_2->Biological_Effect

Caption: Postulated mechanism of action for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

Pre-formulation and Vehicle Selection

The successful in vivo administration of any compound begins with its proper formulation. The choice of vehicle is critical and depends on the physicochemical properties of the compound and the intended route of administration.[6][7]

Physicochemical Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, which are crucial for vehicle selection.

PropertyPredicted Value/CharacteristicRationale for In Vivo Studies
Molecular Weight ~257.28 g/mol Low molecular weight suggests potential for good absorption.
Solubility Likely soluble in aqueous solutions at neutral or slightly basic pH due to the carboxylic acid moiety. May have limited solubility in highly acidic conditions. Solubility in organic solvents like DMSO is expected.Initial solubility screening in various pharmaceutically acceptable vehicles is essential.
pKa The carboxylic acid will have a pKa around 4-5. The tertiary amine will have a pKa around 8-9.The ionization state at physiological pH will influence its absorption and distribution.
LogP Predicted to be low, suggesting it is a relatively hydrophilic compound.Hydrophilicity will affect its ability to cross biological membranes.
Stability The amide bond may be susceptible to hydrolysis at extreme pH.Stability studies in the chosen vehicle at room temperature and 4°C are recommended.
Vehicle Selection Protocol

Objective: To identify a safe and effective vehicle for the administration of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in mice.

Materials:

  • 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

  • Sterile Water for Injection

  • 0.9% Sodium Chloride (Normal Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Carboxymethyl cellulose (CMC)

  • Vortex mixer

  • pH meter

Procedure:

  • Initial Solubility Screen:

    • Attempt to dissolve the compound at the desired highest concentration (e.g., 10 mg/mL) in a small volume of each of the following vehicles:

      • Sterile Water

      • Normal Saline

      • PBS (pH 7.4)

    • If the compound is not readily soluble in aqueous vehicles, test its solubility in:

      • 5-10% DMSO in saline

      • 10-20% PEG400 in saline

  • pH Adjustment:

    • If the compound is a free acid and has poor aqueous solubility, a small amount of a base (e.g., 1N NaOH) can be added dropwise to increase the pH and facilitate dissolution. The final pH of the formulation should be between 6.0 and 8.0.[8]

  • Suspension Formulation:

    • If the compound is insoluble, a suspension can be prepared. A common vehicle for oral administration is 0.5% (w/v) CMC in sterile water.

  • Final Vehicle Selection:

    • The simplest vehicle that provides a stable solution or a fine, homogenous suspension should be chosen. For intravenous administration, the compound must be fully dissolved.

Dosing and Administration

Accurate dosing and proper administration techniques are fundamental to obtaining reliable and reproducible data from in vivo studies.

Dose Calculation

The dose of a compound is typically expressed in milligrams per kilogram of body weight (mg/kg).

Formula for Dose Calculation:

Volume to administer (mL) = (Dose (mg/kg) * Animal's body weight (kg)) / Concentration of dosing solution (mg/mL)

Example Calculation:

  • Desired Dose: 10 mg/kg

  • Mouse Weight: 25 g (0.025 kg)

  • Concentration of Stock Solution: 1 mg/mL

Volume to administer (mL) = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

A simple method to standardize the volume of injection is to adjust the concentration of the dosing solution. For a constant injection volume of 10 ml/kg, a 100 mg/kg dose would require a 10 mg/ml stock solution.[9]

Administration Routes: Protocols and Considerations

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[10][11]

  • Rationale: Simulates the clinical route of administration for many drugs and is suitable for compounds that are absorbed from the gastrointestinal tract.

  • Protocol:

    • Accurately weigh the mouse and calculate the required dose volume.

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently restrain the mouse, ensuring the head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly.

    • Observe the mouse for any signs of distress after administration.

  • Rationale: Allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver.

  • Protocol:

    • Weigh the mouse and calculate the dose volume.

    • Restrain the mouse to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Rationale: Provides 100% bioavailability and allows for precise control of the circulating drug concentration.

  • Protocol:

    • Weigh the mouse and calculate the dose volume. The maximum bolus injection volume is typically 5 ml/kg.[12]

    • Place the mouse in a restraint device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

    • Inject the solution slowly. The vein should blanch if the injection is successful.

    • Apply gentle pressure to the injection site after withdrawing the needle.

RouteMax Volume (Mouse)Needle SizeProsCons
Oral (PO) 10 mL/kg20-22 G gavage needleClinically relevant, easy to perform.Variable absorption, first-pass metabolism.
Intraperitoneal (IP) 10 mL/kg25-27 GRapid absorption, bypasses first-pass effect.Potential for injection into organs, can be stressful.
Intravenous (IV) 5 mL/kg (bolus)27-30 G100% bioavailability, rapid onset.Technically challenging, requires restraint.

Pharmacokinetic (PK) Study Design

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.[13][14][15]

Typical PK Study Workflow

pk_workflow Dosing Compound Administration (e.g., IV and PO routes) Sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Analysis of Compound Concentration Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) Analysis->Modeling

Caption: A typical workflow for a pharmacokinetic study in mice.

Protocol for a Pilot PK Study

Objective: To determine the basic pharmacokinetic parameters of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in mice following IV and PO administration.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Two groups (IV and PO), with 3-4 mice per time point.

Procedure:

  • Dosing:

    • IV Group: Administer the compound at 1-2 mg/kg via the tail vein.

    • PO Group: Administer the compound at 5-10 mg/kg via oral gavage.

  • Blood Collection:

    • Collect blood samples (~50-100 µL) at the following time points:

      • IV: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

      • PO: 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

    • Blood can be collected via submandibular or saphenous vein bleeding.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, clearance, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) Assessment

Pharmacodynamic studies aim to evaluate the biological effects of the compound and establish a dose-response relationship.[16][17] The choice of PD model will depend on the hypothesized mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

General Principles for PD Study Design
  • Model Selection: Choose a mouse model that is relevant to the therapeutic indication. For example, if the compound is hypothesized to have anti-inflammatory effects, a lipopolysaccharide (LPS)-induced inflammation model could be used.

  • Dose-Response: Include multiple dose groups to establish a dose-response relationship.

  • Biomarkers: Measure relevant biomarkers to quantify the biological effect of the compound. For an anti-inflammatory agent, this could include measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue.

  • PK/PD Modeling: Correlate the pharmacokinetic profile of the compound with its pharmacodynamic effects to understand the exposure-response relationship.[18]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to the 3Rs (Replacement, Reduction, and Refinement).[10] The number of animals used should be the minimum required to obtain statistically significant results.[19][20]

Conclusion

This document provides a foundational guide for the in vivo administration of the novel compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in mouse models. By following these detailed protocols and considering the scientific rationale behind each step, researchers can generate high-quality, reproducible data that will be crucial for the further development of this potential therapeutic agent.

References

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213697. Retrieved from [Link]

  • Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5553–5565. Retrieved from [Link]

  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Murine Pharmacokinetic Studies. Bio-protocol, 2(19), e254. Retrieved from [Link]

  • Bauer, M., Hammarlund-Udenaes, M., & Svensson, R. J. (2021). Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. CPT: pharmacometrics & systems pharmacology, 10(10), 1205–1215. Retrieved from [Link]

  • T, S. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon, EC PHARMACOLOGY AND TOXICOLOGY, 8(2), 1-3. Retrieved from [Link]

  • Khan, I., Ali, A., Mohammed, A. A., Al-Hizab, F. A., Al-Qahtani, J. S., & Al-Massarani, S. M. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Pharmaceuticals, 17(6), 682. Retrieved from [Link]

  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Routes Of Drug Administration. Journal of pharmacology & pharmacotherapeutics, 1(2), 85–88. Retrieved from [Link]

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Toxicologic pathology, 34(7), 871–881. Retrieved from [Link]

  • Choi, J. J., & Lestner, J. M. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Expert opinion on drug metabolism & toxicology, 13(1), 43–53. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Succinimides: Phensuximide, Methsuximide, Ethosuximide. Retrieved from [Link]

  • Yamashita, H., Orito, K., Kato, K., & Miyamoto, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 38(9), 1548–1558. Retrieved from [Link]

  • Sapa, J., Szafarz, M., Pomierny-Chamiolo, L., & Piatkowska-Chabuda, E. (2021). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceutics, 13(11), 1839. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Retrieved from [Link]

  • Kumar, P., Kumar, S., & Tyagi, A. K. (2011). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial agents and chemotherapy, 55(9), 4462–4464. Retrieved from [Link]

  • Anika, S. M., & Dieke, R. J. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18), 105-111. Retrieved from [Link]

  • Jorda, A., & Zeitlinger, M. (2020). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 75(6), 1361–1370. Retrieved from [Link]

  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Murine Pharmacokinetic Studies. Bio-protocol, 2(19), e254. Retrieved from [Link]

  • Rusticus, S. A., & Lovato, C. Y. (2014). How to calculate sample size in animal and human studies. Frontiers in pediatrics, 2, 87. Retrieved from [Link]

  • TransCure bioServices. (2023). How to Administer a Substance to a Mouse?. Retrieved from [Link]

  • IJPR. (2022). Synthesis And Antioxidant Activity Of Succinimide Derivative. Retrieved from [Link]

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 26(6), 499-521. Retrieved from [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • gsrs. (n.d.). 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Follicular drug delivery. Retrieved from [Link]

  • Charan, J., & Kantharia, N. D. (2013). How to calculate sample size in animal studies?. Journal of pharmacology & pharmacotherapeutics, 4(4), 303–306. Retrieved from [Link]

  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • ResearchGate. (2023). Succinimides: Synthesis, reaction and biological activity. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213697. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane (4-Piperidone ethylene ketal). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid as a Putative Chemical Probe for Receptor Studies

Preamble: The Promise of the Azaspiro[4.5]decane Scaffold The azaspiro[4.5]decane framework is recognized within the medicinal chemistry community as a "privileged scaffold".[1] This is not a trivial designation; it sign...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Promise of the Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane framework is recognized within the medicinal chemistry community as a "privileged scaffold".[1] This is not a trivial designation; it signifies a molecular architecture that is repeatedly found in compounds with significant biological activity. Nature itself has utilized this motif, and synthetic chemists have successfully employed it to create a diverse array of molecules that interact with various physiological targets.[1] Derivatives of this scaffold have shown promise as selective agonists for the delta opioid receptor and as inhibitors of the mitochondrial permeability transition pore.[2][3] Furthermore, the specific 1,4-dioxa-8-azaspiro[4.5]decane core has been successfully modified to create high-affinity radioligands for the sigma-1 receptor, a key player in cellular signaling and a target for neurodegenerative diseases and cancer.[4][5]

This document outlines a strategic approach to the development and validation of a novel derivative, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid , as a chemical probe. While, to date, there is no published research on this specific molecule, its structural components suggest a high potential for targeted biological activity. The 1,4-dioxa-8-azaspiro[4.5]decane moiety provides a rigid, three-dimensional structure conducive to specific receptor interactions, while the 4-oxobutanoic acid chain presents a versatile linker for the attachment of reporter groups, such as fluorophores or biotin, a critical feature for a chemical probe.

Given the precedent of related structures, we will proceed with the hypothetical premise that this compound is a candidate probe for G-protein coupled receptors (GPCRs), such as the sigma-1 or serotonin receptors. The following sections will provide a comprehensive guide for researchers on how to synthesize, characterize, and ultimately validate this molecule as a reliable tool for receptor studies.

Part 1: Design Rationale and Synthetic Strategy

The design of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid incorporates two key features: a receptor-targeting pharmacophore and a functional handle for conjugation. The core azaspirocycle is the putative pharmacophore, while the butanoic acid chain serves as the handle. The length and composition of this linker are critical; it must be long enough to allow a conjugated reporter group to function without sterically hindering the pharmacophore's interaction with the receptor's binding pocket.

A plausible synthetic route would involve the acylation of the secondary amine of the commercially available 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride. This straightforward reaction would yield the desired product.

Synthetic_Scheme reagent1 1,4-Dioxa-8- azaspiro[4.5]decane product 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl) -4-oxobutanoic acid reagent1->product Acylation reagent2 Succinic Anhydride reagent2->product

Caption: Proposed synthetic route to the target compound.

Part 2: In Vitro Characterization: Establishing Affinity and Selectivity

A fundamental requirement for any chemical probe is a well-defined interaction with its intended target. This involves determining its binding affinity (potency) and its specificity (selectivity) against other potential targets.

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of our test compound for a hypothetical GPCR target, for example, the sigma-1 receptor.

Objective: To quantify the affinity of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid for the sigma-1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human sigma-1 receptor.

  • Radioligand: [³H]-pentazocine (a known high-affinity sigma-1 ligand).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, serially diluted.

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Non-Specific Binding: To designated wells, add 50 µL of 10 µM haloperidol.

  • Test Compound: Add 50 µL of serially diluted test compound to the experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]-pentazocine at a concentration equal to its Kd value.

  • Initiate Binding: Add 50 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget ReceptorIC50 (nM)Ki (nM)
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acidSigma-1Experimental ValueCalculated Value
Haloperidol (Control)Sigma-1Known ValueKnown Value

Trustworthiness Check: The inclusion of a known high-affinity ligand (haloperidol) as a positive control validates the assay's performance. The selectivity of the probe should be confirmed by testing it against a panel of other receptors (e.g., sigma-2, muscarinic, and adrenergic receptors). A selective probe should exhibit a significantly higher affinity for its primary target.

Part 3: Functional Characterization in a Cellular Context

Binding to a receptor does not guarantee a biological effect. It is crucial to determine whether the probe acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

Protocol 2: cAMP Assay for GPCR Functional Activity

Assuming our hypothetical target is a Gs or Gi-coupled GPCR, a cAMP (cyclic adenosine monophosphate) assay can determine the functional activity of the probe.

Objective: To determine if the test compound modulates cAMP production in cells expressing the target GPCR.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 cells).

  • Cell culture medium and reagents.

  • Forskolin (a known adenylyl cyclase activator).

  • A known agonist and antagonist for the target receptor.

  • A commercial cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Agonist Mode:

    • Wash the cells with assay buffer.

    • Add serially diluted test compound and incubate for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with serially diluted test compound for 15 minutes.

    • Add a known agonist at its EC80 concentration and incubate for another 30 minutes.

    • Lyse the cells and measure cAMP levels.

Data Analysis:

  • Agonist Mode: Plot cAMP levels against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

  • Antagonist Mode: Plot the response against the log of the test compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant) using the Gaddum equation.

Data Presentation:

Assay ModeParameterValue
AgonistEC50 (nM)Experimental Value
Emax (%)Experimental Value
AntagonistIC50 (nM)Experimental Value
Kb (nM)Calculated Value

Part 4: Application in Cellular Imaging

The true utility of a chemical probe often lies in its ability to visualize biological processes. By conjugating a fluorophore to our compound, we can potentially image the localization and dynamics of the target receptor in living cells.

Protocol 3: Fluorescent Labeling and Confocal Microscopy

Objective: To visualize the subcellular localization of the target receptor using a fluorescently labeled version of the probe.

Step 1: Fluorescent Conjugation The carboxylic acid handle of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid can be coupled to an amine-reactive fluorescent dye (e.g., an Alexa Fluor or Cy dye with an amine linker) using standard EDC/NHS chemistry. The resulting fluorescent probe must be purified by HPLC and its identity confirmed by mass spectrometry. The binding affinity of the fluorescent derivative should be re-evaluated to ensure it retains high affinity for the target receptor.

Step 2: Cellular Staining and Imaging Materials:

  • Cells expressing the target receptor, grown on glass-bottom dishes.

  • Fluorescently labeled probe.

  • Hoechst 33342 (for nuclear counterstaining).

  • A known unlabeled antagonist for the target receptor.

  • A confocal microscope.

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency.

  • Staining:

    • Wash the cells with imaging buffer (e.g., HBSS).

    • Incubate the cells with the fluorescent probe (e.g., at a concentration 5-10 times its Ki) for 30-60 minutes at 37°C.

    • Add Hoechst 33342 for the last 10 minutes of incubation.

  • Washing: Wash the cells three times with imaging buffer.

  • Control for Specificity: In a parallel experiment, pre-incubate the cells with a high concentration (e.g., 100-fold excess) of the unlabeled antagonist for 30 minutes before adding the fluorescent probe.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore and Hoechst.

Expected Results and Interpretation: If the probe is specific, a clear fluorescent signal should be observed in the cells expressing the receptor, likely localized to the plasma membrane and/or endosomal compartments for a GPCR. In the control dish pre-treated with the unlabeled antagonist, the fluorescent signal should be significantly reduced, demonstrating that the binding is specific to the target receptor.

Experimental_Workflow cluster_synthesis Probe Development cluster_validation In Vitro Validation cluster_application Cellular Application Synthesis Synthesis of Probe Conjugation Fluorescent Conjugation Synthesis->Conjugation BindingAssay Radioligand Binding Assay (Determine Ki, Selectivity) Conjugation->BindingAssay FunctionalAssay Functional Assay (cAMP) (Determine EC50/IC50) BindingAssay->FunctionalAssay Imaging Confocal Microscopy (Receptor Localization) FunctionalAssay->Imaging Blocking Blocking Experiment (Confirm Specificity) Imaging->Blocking

Caption: Workflow for the validation and application of a novel chemical probe.

Conclusion and Future Directions

This document provides a roadmap for the systematic evaluation of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid as a novel chemical probe. By following these protocols, a researcher can rigorously determine its affinity, selectivity, functional activity, and utility in cellular imaging. The principles outlined here are broadly applicable to the development of other novel chemical probes. The azaspiro[4.5]decane scaffold continues to be a fertile ground for the discovery of new modulators of biological systems, and a well-validated chemical probe based on this structure would be a valuable tool for the scientific community.

References

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem, National Institutes of Health. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, National Institutes of Health. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed, National Institutes of Health. [Link]

  • Fluorescent probes for G-protein-coupled receptor drug discovery. PubMed, National Institutes of Health. [Link]

  • Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Chemical Biology. [Link]

  • 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8. Pharmaffiliates. [Link]

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Application

Application Notes &amp; Protocols: Investigating 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid in Neuroscience Research

Introduction: Unlocking the Potential of a Privileged Scaffold The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid represents a promising, yet underexplored, chemical entity for neuroscience research. W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid represents a promising, yet underexplored, chemical entity for neuroscience research. While public-domain literature on this specific molecule is nascent, its core structure, 1,4-Dioxa-8-azaspiro[4.5]decane , is recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can be systematically modified to yield potent and selective ligands for a variety of distinct biological targets. The rigid, spirocyclic nature of this scaffold, which incorporates a piperidine ring, is particularly well-suited for interaction with receptors in the central nervous system (CNS).[1][2]

Analysis of structurally related compounds reveals that the 1,4-Dioxa-8-azaspiro[4.5]decane framework is a robust pharmacophore for targeting key proteins implicated in a range of neurological and psychiatric disorders. Published research on its derivatives has demonstrated high-affinity interactions with:

  • Sigma-1 (σ1) Receptors: An intracellular chaperone protein critical for modulating neuroplasticity, ion channel function, and cellular stress responses.[3][4][5]

  • Dopamine Receptors: G-protein coupled receptors (GPCRs) that are the primary targets for antipsychotic medications and therapies for Parkinson's disease.[6]

  • Serotonin (5-HT) Receptors: A diverse family of receptors targeted by antidepressants and anxiolytics.[7][8]

This guide provides a detailed framework for investigating the neuropharmacological profile of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. The protocols and insights are synthesized from established methodologies for analogous compounds, offering a scientifically rigorous path from initial screening to functional characterization. The unique 4-oxobutanoic acid side chain presents an intriguing modification that may influence pharmacokinetics, target engagement, or provide a vector for further chemical elaboration.

Part 1: Application Note — Probing the Sigma-1 (σ1) Receptor

Scientific Rationale & Significance

The σ1 receptor is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a pivotal role in regulating calcium signaling, ion channel activity, and cellular survival pathways. Its dysfunction is implicated in neurodegenerative diseases (Alzheimer's, Parkinson's), neuropathic pain, major depressive disorder, and addiction. As such, molecules that selectively modulate the σ1 receptor are of immense therapeutic interest.

The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold at σ1 Receptors

The spirocyclic piperidine core of this scaffold provides a conformationally constrained structure that is ideal for fitting into the σ1 receptor's binding pocket. Numerous derivatives have been synthesized that exhibit high affinity and selectivity for σ1. For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was shown to have a binding affinity (Ki) of 5.4 nM for the σ1 receptor.[3][4] This precedent strongly suggests that 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a prime candidate for σ1 receptor activity. The butanoic acid moiety could potentially form additional interactions within the binding site or serve to modify the compound's solubility and pharmacokinetic profile.

Experimental Workflow for σ1 Receptor Characterization

A logical progression for characterizing a novel compound at the σ1 receptor involves a tiered approach, moving from initial binding assessment to functional validation and finally to cellular or in vivo models.

workflow1 cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: In Vivo Target Engagement a Radioligand Binding Assay (Determine Affinity, Ki) b Functional Assay (e.g., Neurite Outgrowth) a->b Confirm Binding c Receptor Selectivity Panel (Screen against σ2, GPCRs) d Pharmacokinetic Studies (Brain Penetration) b->d Confirm Functional Activity e PET Imaging or Behavioral Models (Pain, Memory) d->e Confirm CNS Exposure

Caption: Tiered workflow for σ1 receptor ligand characterization.

Part 2: Protocol — In Vitro Characterization at the Sigma-1 (σ1) Receptor

Protocol 2.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay is the gold standard for quantifying the direct interaction between a compound and its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is measured, which is then converted to an affinity constant (Ki) that reflects the true equilibrium dissociation constant.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from CHO cells stably expressing the human σ1 receptor.

  • Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well filter plates (e.g., Millipore GF/B), vacuum manifold, liquid scintillation counter, and scintillation cocktail.

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding Wells: 100 µL Assay Buffer, 50 µL Radioligand (~1-2 nM final concentration), 50 µL Membrane Preparation.

    • Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (40 µM stock), 50 µL Radioligand, 50 µL Membrane Preparation.

    • Test Compound Wells: 50 µL of each test compound dilution, 50 µL Radioligand, 50 µL Membrane Preparation.

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold assay buffer.

  • Detection: Punch out the filter discs into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial, cap, and vortex. Allow vials to sit for at least 4 hours in the dark.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate % Inhibition for each test compound concentration = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)).

    • Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validation: The assay is validated if the specific binding window (Total/NSB ratio) is >5 and the IC50 of a known control compound is within the expected range.

Part 3: Application Note — Investigating Dopaminergic System Modulation

Scientific Rationale & Significance

The dopamine system is fundamental to motor control, motivation, reward, and executive function. The dopamine D2 receptor is a primary target for nearly all clinically effective antipsychotic drugs used to treat schizophrenia.[9] Conversely, dopamine agonists are used to treat Parkinson's disease. Compounds that modulate dopaminergic transmission have profound therapeutic potential.

Scaffold Relevance for Dopamine Receptors

The piperidine core within the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a classic pharmacophore found in many CNS-active drugs, including dopamine receptor ligands. A 1986 study specifically synthesized derivatives of this scaffold and evaluated them for dopamine agonist activity.[6] While the tested compounds showed primarily peripheral effects, one analog demonstrated potent activity, establishing a clear precedent for this scaffold's ability to interact with dopamine receptors.[6] This historical data provides a strong rationale for screening 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid for activity at dopamine D2 receptors.

Experimental Workflow for Dopamine D2 Receptor Screening

workflow2 cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Downstream Studies a Functional Assay (e.g., Calcium Flux) Determine Agonist (EC50) or Antagonist (IC50) activity b Radioligand Binding Assay (Determine Affinity, Ki) a->b Hit Confirmed c cAMP Assay (Confirm Gαi signaling) b->c Affinity Measured d Assess Receptor Subtype Selectivity (D1, D3, D4, D5) c->d Mechanism Confirmed e In Vivo Microdialysis or Behavioral Models d->e Selectivity Profiled

Caption: Screening cascade for Dopamine D2 receptor modulators.

Part 4: Protocol — Screening for Dopamine D2 Receptor Functional Activity

Protocol 4.1: Calcium Flux Functional Assay

Objective: To determine if the test compound acts as an agonist or antagonist at the human dopamine D2 receptor using a high-throughput cell-based functional assay.

Causality: The D2 receptor is natively coupled to Gαi, which inhibits adenylyl cyclase. For high-throughput screening, it is common to use a cell line (e.g., CHO-K1) that co-expresses the D2 receptor with a promiscuous or chimeric G-protein (e.g., Gα16 or Gαqi5). This redirects the D2 receptor activation signal to the Gαq pathway, resulting in the release of intracellular calcium, which can be measured with a fluorescent indicator dye. This provides a robust and rapid readout of receptor activation or blockade.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human Dopamine D2 receptor and a suitable chimeric G-protein.

  • Culture Medium: Standard medium (e.g., F-12 or DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6 kit.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • D2 Agonist: Quinpirole (for antagonist mode).

  • D2 Antagonist: Haloperidol (as a control).

  • Instrumentation: Fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading.

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to 90-100% confluency.

  • Dye Loading: Aspirate the culture medium. Add the calcium indicator dye solution (prepared in assay buffer as per the manufacturer's instructions) to each well. Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. For antagonist mode, also prepare a solution of quinpirole at its EC80 concentration (predetermined).

  • Fluorescence Measurement (FLIPR):

    • Place the cell plate and the compound plate into the instrument.

    • Agonist Mode:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument automatically adds the test compound dilutions to the cell plate.

      • Continue reading fluorescence for 2-3 minutes to capture the peak response.

    • Antagonist Mode:

      • The instrument first adds the test compound dilutions (or antagonist control) and incubates for 15-30 minutes.

      • Establish a new baseline reading.

      • The instrument then adds the EC80 concentration of quinpirole to all wells.

      • Continue reading fluorescence for 2-3 minutes.

  • Data Analysis:

    • The response is measured as the change in fluorescence (Max - Min).

    • Agonist Mode: Normalize the data relative to the maximum response of a full agonist control. Plot the normalized response vs. log[Test Compound] to determine the EC50 and Emax.

    • Antagonist Mode: Normalize the data relative to the response of the EC80 agonist challenge. Plot the % inhibition vs. log[Test Compound] to determine the IC50.

Self-Validation: The assay performance is confirmed by a Z'-factor > 0.5, calculated from the positive (agonist) and negative (vehicle) controls. The EC50/IC50 values for control compounds should be consistent with historical data.

Summary of Key Ligand Data from Literature

To provide context for potential experimental outcomes, the following table summarizes affinity data for representative compounds based on the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold and related structures.

Compound Class/ExampleTarget ReceptorReported Affinity (Ki)Reference
8-(4-(2-Fluoroethoxy)benzyl)-...-decaneSigma-1 (σ1)5.4 nM[3][4]
[¹⁸F]8 (1-oxa-8-azaspiro derivative)Sigma-1 (σ1)0.47 - 12.1 nM[5]
6-(4-indolylmethyl)-7-methyl-...-decaneDopamine (peripheral)ID50 = 0.095 µmol/kg (in vivo)[6]
Spiro[piperidine-4',1-(...-carboline)] deriv.Serotonin (5-HT1A)High Affinity (qualitative)[7]
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-...Serotonin (5-HT1A)pKi = 8.52[8]

References

  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Misztal, S., et al. (1993). Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. Farmaco. Available at: [Link]

  • ACS Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Naro, F., et al. (2018). Synthesis, Biological Evaluation and Molecular Modeling of 1-oxa-4-thiaspiro- And 1,4-dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-HT1A Receptor Agonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2008). Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis.
  • Demjaha, A., et al. (2012). Dopamine Synthesis Capacity in Patients With Treatment-Resistant Schizophrenia. American Journal of Psychiatry. Available at: [Link]

  • ResearchGate. (2020). Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. Available at: [Link]

  • AdooQ BioScience. (n.d.). Dopamine Receptors inhibitors. Available at: [Link]

  • Brubaker, A. N., & Colley, M. Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. Available at: [Link]

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Method

Application Note: Versatile Synthetic Routes for Novel Derivatives of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid

Introduction The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active compounds.[1][2] Its derivatives have shown...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active compounds.[1][2] Its derivatives have shown significant potential in drug discovery, notably as ligands for sigma-1 receptors, which are implicated in a range of neurological disorders and cancers.[1][3] This application note provides a comprehensive guide to the synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a versatile intermediate for the development of novel therapeutics. We will detail the synthetic pathways, provide step-by-step protocols, and discuss strategies for further derivatization, offering researchers a robust platform for their drug development programs.

The core structure, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, incorporates a spirocyclic ketal protected piperidone moiety linked to a butanoic acid chain via a stable amide bond. This arrangement offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this promising scaffold.

Synthetic Strategy Overview

The overall synthetic approach is a convergent strategy that involves the preparation of the key starting materials, 1,4-Dioxa-8-azaspiro[4.5]decane and succinic anhydride, followed by their coupling to form the target acid. Subsequent derivatization of the terminal carboxylic acid can then be achieved through standard amide coupling or esterification reactions.

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_derivatization Derivatization Piperidone 4-Piperidone Ketal 1,4-Dioxa-8-azaspiro[4.5]decane Piperidone->Ketal Ketalization TargetAcid 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)- 4-oxobutanoic acid Ketal->TargetAcid Acylation SuccinicAcid Succinic Acid Anhydride Succinic Anhydride SuccinicAcid->Anhydride Dehydration Anhydride->TargetAcid Derivatives Novel Chemical Entities (Amides, Esters, etc.) TargetAcid->Derivatives Amide Coupling / Esterification

Figure 1: A high-level overview of the synthetic workflow.

Part 1: Synthesis of Key Precursors

Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (Piperidone Ethylene Ketal)

The starting secondary amine, 1,4-Dioxa-8-azaspiro[4.5]decane, is readily prepared from 4-piperidone hydrochloride monohydrate through a ketalization reaction. This protective step is crucial to prevent unwanted side reactions at the ketone functionality during subsequent synthetic transformations.

Reaction Scheme:

Protocol 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Piperidone hydrochloride monohydrate153.6150.0 g0.325
Ethylene glycol62.0730.3 mL0.542
p-Toluenesulfonic acid monohydrate190.221.0 g0.005
Toluene-250 mL-

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 4-piperidone hydrochloride monohydrate (50.0 g, 0.325 mol), ethylene glycol (30.3 mL, 0.542 mol), p-toluenesulfonic acid monohydrate (1.0 g, 0.005 mol), and toluene (250 mL).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxa-8-azaspiro[4.5]decane as a liquid. The product can be further purified by vacuum distillation.[4]

Expected Yield: 85-95% Characterization: The structure of the product should be confirmed by ¹H and ¹³C NMR spectroscopy.[5]

Synthesis of Succinic Anhydride

Succinic anhydride is commercially available but can also be readily prepared from succinic acid by dehydration.[6] Acetyl chloride or acetic anhydride are common dehydrating agents.[6]

Reaction Scheme:

Protocol 2: Synthesis of Succinic Anhydride

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Succinic acid118.0959.0 g0.50
Acetyl chloride78.50107.5 mL1.50

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser connected to a gas trap, combine succinic acid (59.0 g, 0.50 mol) and acetyl chloride (107.5 mL, 1.50 mol).[6]

  • Gently heat the mixture to reflux on a steam bath until the succinic acid completely dissolves (approximately 1.5-2 hours).[6]

  • Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization.

  • Collect the crystalline succinic anhydride by vacuum filtration, wash with two portions of cold ether (75 mL each), and dry in a vacuum desiccator.[6]

Expected Yield: 80-90% Characterization: The melting point of the product should be in the range of 118-120 °C.[6]

Part 2: Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid

The core target molecule is synthesized through the acylation of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride. This reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of the desired amide-acid product.

Core_Synthesis Ketal 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate Tetrahedral Intermediate Ketal->Intermediate Nucleophilic Attack Anhydride Succinic Anhydride Anhydride->Intermediate Product 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)- 4-oxobutanoic acid Intermediate->Product Ring Opening & Proton Transfer

Figure 2: Reaction mechanism for the formation of the target acid.

Protocol 3: Synthesis of the Target Acid

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,4-Dioxa-8-azaspiro[4.5]decane143.1814.3 g0.10
Succinic anhydride100.0710.0 g0.10
Dichloromethane (DCM)-200 mL-

Step-by-Step Procedure:

  • Dissolve succinic anhydride (10.0 g, 0.10 mol) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (14.3 g, 0.10 mol) in 100 mL of anhydrous dichloromethane.

  • Slowly add the amine solution to the succinic anhydride solution at room temperature with constant stirring.

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold dichloromethane.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: 90-98% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 3: Derivatization Strategies

The carboxylic acid moiety of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Amide Bond Formation

The carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry. The use of coupling reagents is generally required to activate the carboxylic acid.

General Reaction Scheme:

Common Coupling Reagents:

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Aminium/Uronium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

Protocol 4: General Procedure for Amide Coupling (using EDC/HOBt)

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles
Target Acid243.262.43 g0.01
Amine (R-NH₂)Variable1.1 eq0.011
EDC hydrochloride191.701.2 eq0.012
Hydroxybenzotriazole (HOBt)135.131.2 eq0.012
N,N-Diisopropylethylamine (DIPEA)129.242.5 eq0.025
N,N-Dimethylformamide (DMF)-50 mL-

Step-by-Step Procedure:

  • Dissolve the target acid (2.43 g, 0.01 mol), the desired amine (0.011 mol), EDC hydrochloride (0.012 mol), and HOBt (0.012 mol) in anhydrous DMF (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (0.025 mol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This application note provides a detailed and reliable synthetic pathway for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid and its subsequent derivatization. The protocols outlined herein are robust and scalable, providing researchers in drug discovery and medicinal chemistry with a solid foundation for the synthesis of novel compounds based on the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. The versatility of the terminal carboxylic acid group allows for the creation of extensive compound libraries, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.

References

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, 2020. [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem, National Institutes of Health. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate, 2009. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • preparation of succinic anhydride from succinic acid (using a Dean-Stark trap). Sciencemadness Discussion Board, 2021. [Link]

  • succinic anhydride. Organic Syntheses Procedure. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, 1993. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, 2018. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Application

A Comprehensive Guide to the Quantification of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid Using HPLC-UV and LC-MS/MS

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides detailed analytical procedures for the quantitative determination of 4-(1,4-Dioxa-8-azaspiro[4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical procedures for the quantitative determination of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. As a molecule featuring a carboxylic acid, an amide linkage, and a spirocyclic system, its quantification presents unique challenges, including modest UV absorbance and the need for high selectivity in complex matrices. We present two robust, validated methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine analysis of bulk substance or formulated product, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level quantification in biological matrices. This document provides not only step-by-step protocols but also the scientific rationale behind key methodological choices, in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Analytical Considerations

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a succinic acid derivative incorporating the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold.[3] Such structures are of interest in medicinal chemistry and materials science.[4] Accurate quantification is fundamental for pharmacokinetic studies, manufacturing quality control, and stability testing.

The primary analytical challenges for this molecule are:

  • Limited Chromophore: The molecule lacks a strong UV-absorbing chromophore, necessitating detection at low wavelengths (200-215 nm) where interference from excipients and solvents can be high.[5]

  • Polarity: The presence of a carboxylic acid group imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns without careful mobile phase optimization.

  • Matrix Complexity: For biological samples, endogenous components can interfere with quantification, requiring selective sample preparation and detection techniques.[6][7]

This guide addresses these challenges by providing detailed, self-validating protocols designed for immediate implementation in a research or quality control setting.

Physicochemical Properties

Understanding the molecule's properties is the foundation of method development.

PropertyValueRationale & Implication for Analysis
Chemical Formula C₁₁H₁₇NO₅-
Molecular Weight 243.26 g/mol Essential for preparing standard solutions and for mass spectrometry.
pKa (estimated) ~4.5 (Carboxylic Acid)The acidic nature dictates that a mobile phase pH < 3 should be used in reversed-phase HPLC to ensure the molecule is in its neutral, more retentive form, leading to better peak shape. For LC-MS, this group facilitates efficient deprotonation in negative ion mode.
LogP (estimated) ~ -0.5The negative LogP value indicates high polarity. This suggests that a highly aqueous mobile phase will be required for retention on a C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative separation mode.

Method 1: Quantification by HPLC-UV

This method is designed for accuracy and reliability in analyzing higher concentration samples, such as drug substances or dissolution media. It relies on reversed-phase chromatography with UV detection at a low wavelength.

Principle of Causality

We employ a reversed-phase C18 column, the industry standard for its versatility. To manage the analyte's high polarity and ensure reproducible retention, the mobile phase contains an acidic buffer (e.g., potassium phosphate) at a pH of ~2.5. This suppresses the ionization of the carboxylic acid, rendering the molecule less polar and promoting interaction with the stationary phase.[8] Detection is set to 210 nm, a wavelength where the carboxylic acid and amide moieties exhibit absorbance, providing sufficient sensitivity for the intended purpose.[5][9]

Experimental Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄), Phosphoric Acid (H₃PO₄), Water (HPLC grade or Milli-Q).

Step-by-Step Procedure:

  • Mobile Phase Preparation (1L of 25 mM Potassium Phosphate, pH 2.5):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using concentrated Phosphoric Acid.

    • Filter through a 0.45 µm membrane filter. This is Mobile Phase A. Mobile Phase B is Acetonitrile.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of the reference standard of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

    • Dissolve in a 25 mL volumetric flask using a 50:50 mixture of water and methanol as the diluent.

  • Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. Use the mobile phase as the diluent.

  • Sample Preparation:

    • Drug Substance: Dissolve a known quantity in the diluent to achieve a concentration within the calibration range.

    • Formulated Product: Extract a known quantity of the product with a suitable solvent. Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard choice for retaining moderately polar compounds.
Mobile Phase A: 25 mM KH₂PO₄, pH 2.5B: AcetonitrileAcidic pH suppresses ionization for good peak shape.
Gradient 5% B to 40% B over 10 minStarts with high aqueous content to retain the polar analyte, followed by a gradient to elute it and clean the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes peak distortion.
Detection UV at 210 nmMaximizes sensitivity for the carboxyl/amide chromophore.[5]
Run Time 15 minutesAllows for elution and column re-equilibration.
HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1 mg/mL Stock) Prep_Cal Create Calibration Curve (1-100 µg/mL) Prep_Standard->Prep_Cal Inject Inject Samples & Standards (10 µL) Prep_Cal->Inject Prep_Sample Prepare Sample (Dissolve/Extract) Prep_Sample->Inject HPLC HPLC System Setup (C18, 210 nm) HPLC->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Cal_Curve Generate Calibration Curve (Area vs. Conc.) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC-UV quantification.

Method Validation (ICH Q2(R2) Framework)

A self-validating protocol must demonstrate its fitness for purpose.[1][10] The following tests are mandatory for validation.

ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.Peak for the analyte is pure and resolved from other components (Resolution > 2).
Linearity Analyze 5-6 calibration standards in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the target concentration.
Accuracy Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision - Repeatability: 6 injections of one sample.- Intermediate: Analysis on different days/by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1
Robustness Vary parameters like pH (±0.2), column temp (±5°C), flow rate (±10%).System suitability parameters remain within limits.

Method 2: Quantification by LC-MS/MS

For bioanalytical applications (e.g., plasma, urine) where sensitivity and selectivity are paramount, LC-MS/MS is the gold standard.[11] This method uses Multiple Reaction Monitoring (MRM) to isolate and fragment the analyte, providing unequivocal identification and quantification.

Principle of Causality

The separation principle is similar to HPLC, but the mobile phase is modified to be compatible with mass spectrometry; volatile buffers like formic acid are used instead of non-volatile phosphate salts. We select negative electrospray ionization (ESI-) because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion. In the mass spectrometer, this precursor ion is isolated (Q1), fragmented via collision-induced dissociation (CID), and specific product ions are monitored (Q3). This precursor-to-product transition is highly specific to the analyte, eliminating interference from co-eluting matrix components.

Experimental Protocol: LC-MS/MS

Instrumentation & Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • C18 UPLC/HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade), Internal Standard (IS) if available (e.g., a stable isotope-labeled version of the analyte).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and QC Preparation:

    • Prepare a stock solution (1 mg/mL) in methanol.

    • Serially dilute in a suitable matrix (e.g., drug-free plasma) to create calibration standards (e.g., 0.5 - 500 ng/mL) and quality control (QC) samples (low, mid, high).

  • Sample Preparation (Protein Precipitation): [12]

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC & MS/MS Conditions:

Liquid Chromatography

Parameter Condition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 2% B held for 0.5 min, then to 95% B over 3 min, hold 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Tandem Mass Spectrometry (Hypothetical Transitions)

Parameter Setting
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ m/z 242.1
Product Ion 1 (Quantifier) m/z 114.0 (succinic anhydride fragment)
Product Ion 2 (Qualifier) m/z 142.1 (spirocycle fragment)

| Collision Energy | To be optimized for each transition |

Note: The exact m/z values and collision energies must be determined experimentally by infusing a standard solution of the analyte.

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Standard/QC (50 µL) PPT Add Acetonitrile + IS (150 µL) Sample->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject (5 µL) Supernatant->Inject Separate LC Separation Inject->Separate Ionize ESI- Ionization Separate->Ionize Detect MRM Detection (Q1/Q3 Transitions) Ionize->Detect Integrate Integrate Peak Areas (Analyte/IS Ratio) Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Calculate Concentration Cal_Curve->Quantify

Caption: Bioanalytical workflow using LC-MS/MS with protein precipitation.

Decision Framework for Sample Preparation

Choosing the right sample preparation technique is critical for robust analysis, especially in complex biological matrices.[13]

SamplePrep_Decision start Start: Define Matrix & Sensitivity Needs matrix_type Matrix Type? start->matrix_type sensitivity High Sensitivity (LOD < 1 ng/mL)? matrix_type->sensitivity Complex Biological (e.g., Plasma) dilute Dilute & Shoot (e.g., Urine) matrix_type->dilute Simple Aqueous (e.g., Urine) interference High Matrix Interference? sensitivity->interference Yes ppt Protein Precipitation (PPT) Fast & Simple sensitivity->ppt No lle Liquid-Liquid Extraction (LLE) Cleaner but more complex interference->lle Moderate spe Solid-Phase Extraction (SPE) Cleanest extract, highest recovery interference->spe High

Caption: Decision tree for selecting an appropriate sample preparation method.

Conclusion

The quantification of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid can be reliably achieved using either HPLC-UV or LC-MS/MS, depending on the specific application requirements. The HPLC-UV method offers a straightforward and robust approach for purity and assay testing of bulk materials. For applications demanding high sensitivity and selectivity, such as in bioanalysis, the LC-MS/MS method is superior. Both protocols are presented with a focus on the scientific rationale and are designed to be validated according to stringent ICH guidelines, ensuring the generation of accurate, reproducible, and defensible data.

References

  • ICH Q2(R2) Validation of Analytical Procedures (2023). International Council for Harmonisation. [Link][1]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Journal of Chromatography B. [Link][11]

  • Succinic Acid and Reverse Phase HPLC. ResearchGate. [Link][8]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem, National Institutes of Health. [Link][3]

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link][12]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][2]

  • HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. SIELC Technologies. [Link][9]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][10]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central, National Institutes of Health. [Link][14]

  • Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. PubMed, National Institutes of Health. [Link][5]

  • Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. [Link][6]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][15]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link][7]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][16]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link][4]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link][13]

Sources

Method

A Robust HPLC-MS/MS Method for the Quantitative Analysis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/M...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. The inherent polarity of this analyte presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and inadequate separation. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed. This method provides excellent retention, symmetric peak shape, and is coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for highly selective detection. The protocol herein is designed for researchers in pharmaceutical development and quality control, offering a complete workflow from sample preparation to data analysis, grounded in established scientific principles and validated according to international guidelines.

Introduction and Scientific Rationale

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a bifunctional molecule incorporating a spirocyclic amine and a carboxylic acid terminus. Such structures are common scaffolds in medicinal chemistry and may appear as synthetic intermediates, final active pharmaceutical ingredients (APIs), or metabolites. The analytical challenge for this compound lies in its amphiphilic and highly polar nature, driven by the carboxylic acid group, the amide linkage, and the dioxolane moiety.

Conventional reversed-phase (RP) HPLC columns struggle to retain such polar molecules, which often elute at or near the solvent front, precluding reliable quantification[1][2]. While techniques like ion-pairing or derivatization exist, they introduce complexity and potential for ion suppression in mass spectrometry. A superior strategy is to employ a chromatographic mode tailored for polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen technique for this application. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile[3]. A water-enriched layer is adsorbed onto the stationary phase, and polar analytes are retained via partitioning between this aqueous layer and the bulk organic mobile phase[4][5]. This approach not only provides robust retention for polar compounds but also offers the advantage of using mobile phases with high organic content, which promotes efficient solvent desolvation and enhances ionization efficiency in ESI-MS[6].

This guide provides a comprehensive protocol using a zwitterionic HILIC stationary phase, which offers excellent peak shape and unique selectivity for polar and charged analytes. The method is validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose[7][8].

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for rational method development.

PropertyValue / StructureSource / Method
Chemical Structure ChemDraw
Molecular Formula C₁₁H₁₇NO₅-
Molecular Weight 243.26 g/mol Calculated
Core Structure 1,4-Dioxa-8-azaspiro[4.5]decanePubChem[9]
Predicted logP -0.8 to -0.5Calculated (e.g., via ALOGPS)
Predicted pKa (Acidic) ~4.5 (Carboxylic Acid)ACD/Labs Percepta
Predicted pKa (Basic) ~8.0 (Piperidine Nitrogen)ACD/Labs Percepta

The presence of both acidic and basic functional groups makes the analyte zwitterionic at neutral pH. Its low logP value confirms its high polarity, justifying the selection of HILIC over reversed-phase chromatography.

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid reference standard (>98% purity).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water (e.g., Fisher Optima™ LC/MS).

  • Mobile Phase Additives: LC-MS grade Ammonium Acetate and Acetic Acid.

  • Equipment:

    • HPLC or UHPLC system with a binary pump, degasser, autosampler, and column oven.

    • Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Analytical balance, volumetric flasks, and pipettes.

    • Syringe filters (0.22 µm, PTFE or Nylon).

Standard and Sample Preparation Protocol

Causality: The choice of diluent is critical in HILIC. Injecting a sample in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause severe peak distortion. Therefore, the diluent should mimic the initial mobile phase conditions as closely as possible.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve in 1-2 mL of LC-MS grade water and sonicate for 5 minutes.

    • Dilute to the mark with acetonitrile. This stock solution is ~90% acetonitrile. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution.

    • Use a diluent of 90:10 (v/v) Acetonitrile:Water to maintain compatibility with the initial HPLC conditions.

  • Sample Preparation:

    • For drug substance analysis, dissolve the sample in the 90:10 Acetonitrile:Water diluent to a target concentration within the calibration range.

    • For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be required, followed by reconstitution in the same diluent.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Method Parameters

Rationale for Parameter Selection:

  • Column: An Agilent InfinityLab Poroshell 120 HILIC-Z column is selected. Its zwitterionic stationary phase provides robust, multimodal retention (hydrophilic partitioning and weak ion-exchange), which is ideal for zwitterionic analytes and yields excellent peak shapes[3].

  • Mobile Phase: Ammonium acetate provides buffering capacity and promotes good ionization in ESI-MS. A starting condition of 90% acetonitrile ensures strong retention of the polar analyte in HILIC mode[5].

  • Ionization Mode: Given the presence of a carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is chosen as the primary approach, as deprotonation to [M-H]⁻ is typically very efficient and provides high sensitivity for acidic compounds[10][11]. Positive mode ([M+H]⁺) is a viable alternative and should be evaluated for sensitivity if needed.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 90:10 (v/v) Acetonitrile:Mobile Phase A
Gradient 0.0 min: 100% B5.0 min: 60% B5.1 min: 100% B8.0 min: 100% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Autosampler Temp 10°C

Table 2: Mass Spectrometer Parameters (ESI Negative Mode)

ParameterRecommended Setting
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 242.1 (for [M-H]⁻)
Product Ion (Q3) To be determined experimentally (e.g., m/z 142.1)
Dwell Time 100 ms
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Collision Energy Optimize via infusion (e.g., start at 15 eV)

Protocol for Determining Product Ion and Collision Energy:

  • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.

  • In MS2 scan mode, monitor the precursor ion (m/z 242.1) fragmentation.

  • Select a stable, abundant product ion for the MRM transition. A likely fragment would correspond to the loss of the butanoic acid side chain.

  • Optimize the collision energy to maximize the signal of the selected product ion.

Visualization of Method Workflows

A clear workflow ensures reproducibility and understanding of the entire analytical process.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing prep_start Reference Standard / Sample stock Prepare 1 mg/mL Stock (ACN/Water) prep_start->stock sample_prep Dilute Sample to Target Conc. prep_start->sample_prep cal Create Calibration Curve (1-1000 ng/mL) stock->cal filt Filter (0.22 µm) cal->filt sample_prep->filt hplc HILIC Separation (Zwitterionic Column) filt->hplc Inject ms ESI- Ionization hplc->ms msms MRM Detection (m/z 242.1 -> Product) ms->msms integ Peak Integration msms->integ curve Linear Regression (Calibration Curve) integ->curve quant Quantify Unknowns curve->quant report Generate Report quant->report HILIC cluster_column HILIC Column Cross-Section cluster_mobile Mobile Phase stationary_phase Silica Particle Zwitterionic Bonded Phase Immobilized Water Layer analyte Polar Analyte (Analyte) analyte->stationary_phase:f2 Partitioning into Aqueous Layer (Retention) mobile_phase Bulk Mobile Phase (High % Acetonitrile)

Caption: Retention mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[8]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and potential impurities.No interfering peaks at the retention time of the analyte in the blank. Analyte peak is pure.
Linearity & Range Analyze calibration standards at ≥5 concentration levels (e.g., 1-1000 ng/mL) in triplicate.Correlation coefficient (r²) ≥ 0.995. Residuals should be random.
Accuracy Analyze samples spiked with the analyte at three concentrations (low, mid, high) against a calibration curve (n=3 at each level).Mean recovery of 80-120% (or 90-110% depending on application).
Precision Repeatability: Six replicate injections of a mid-level standard.Intermediate Precision: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Signal-to-Noise ratio (S/N) ≥ 10. Accuracy and precision criteria must be met.
Limit of Detection (LOD) Determined based on S/N ratio of a low-level standard.S/N ≥ 3.
Robustness Systematically vary key parameters (e.g., column temp ±2°C, mobile phase pH ±0.1, flow rate ±5%).No significant impact on results (e.g., peak area RSD remains acceptable).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor/Split Peak Shape 1. Sample diluent is stronger (more aqueous) than the mobile phase.2. Column not properly equilibrated.3. Extraneous ionic interactions.1. Ensure sample is dissolved in ≥90% acetonitrile.2. Equilibrate column with initial conditions for at least 10-15 column volumes.3. Adjust buffer concentration in the mobile phase.
No or Low Retention 1. Mobile phase is too strong (% water is too high).2. Incorrect column type (e.g., using a RP column).1. Increase the initial percentage of acetonitrile.2. Confirm a HILIC column is installed.
Low MS Sensitivity 1. Suboptimal ionization mode or parameters.2. Ion suppression from matrix or mobile phase contaminants.1. Re-optimize MS parameters (voltages, gas flows). Test in ESI+ mode.2. Use LC-MS grade solvents/additives. Ensure sample cleanup is adequate.
Poor Reproducibility 1. Insufficient column equilibration time between runs.2. Sample instability in the autosampler.1. Increase the post-run re-equilibration time to at least 5-7 column volumes.2. Check analyte stability at the autosampler temperature.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Keevil, B. G. (2016). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

  • Hayaloglu, A. A. (2008). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Journal of Chromatographic Science. [Link]

  • Russo, M. V., et al. (2023). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Laganà, A., et al. (2011). HPLC-MS/MS of Highly Polar Compounds. Tandem Mass Spectrometry - Applications and Principles. [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Kruse, O., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Scientific Instruments. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • LCGC International. (2007). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. FDA. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine. FDA. [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]

  • University of Arizona. (n.d.). Electrospray Ionization (ESI). Arizona.edu. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. IJPER. [Link]

Sources

Application

Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Abstract This application note provides a detailed guide to the structural elucidation of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct literature precedents for the complete NMR assignment of this specific molecule, this guide establishes a robust analytical framework based on first principles, spectral data of precursor moieties, and established methodologies for the structural analysis of complex organic molecules. We present a complete, predicted assignment of all proton and carbon resonances, supported by a detailed experimental protocol for acquiring high-resolution NMR spectra. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel spirocyclic compounds in medicinal chemistry and drug discovery.

Introduction

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a novel compound of interest in drug discovery, incorporating a spirocyclic ketal-piperidine moiety linked to a butanoic acid chain via an amide bond. The unique three-dimensional architecture and the presence of multiple functional groups necessitate a thorough and unambiguous structural characterization, for which NMR spectroscopy is the most powerful and definitive tool.[1][2][3][4] The spirocyclic system introduces conformational rigidity and diastereotopic protons, which can lead to complex NMR spectra.[5][6] A precise assignment of each signal is paramount for confirming the chemical identity, assessing purity, and understanding the molecule's conformational behavior in solution.

This guide is structured to provide both a theoretical prediction of the NMR spectra and a practical, step-by-step protocol for its experimental verification. The predicted assignments are derived from the known spectral data of the constituent fragments: the 1,4-Dioxa-8-azaspiro[4.5]decane precursor and the succinic anhydride-derived acyl chain.[7][8][9]

Predicted ¹H and ¹³C NMR Assignments

The chemical structure of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid with the proposed atom numbering for NMR assignment is shown below.

Caption: Molecular structure of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The presence of the amide bond results in restricted rotation around the N8-C11 bond, leading to two distinct sets of signals for the piperidine ring protons at room temperature. This phenomenon is commonly observed in substituted amides.

Atom Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
H2, H3~3.90s4H-Singlet for the ethylene glycol ketal protons.
H6, H10 (ax)~1.50-1.65m2H-Axial protons on the piperidine ring, shielded.
H6, H10 (eq)~1.70-1.85m2H-Equatorial protons on the piperidine ring, deshielded relative to axial.
H7, H9 (ax)~3.40-3.55m2H-Axial protons adjacent to the amide nitrogen.
H7, H9 (eq)~3.60-3.75m2H-Equatorial protons adjacent to the amide nitrogen.
H13~2.60t2H~6.5Methylene protons adjacent to the amide carbonyl.
H14~2.50t2H~6.5Methylene protons adjacent to the carboxylic acid.
OH16~12.10br s1H-Carboxylic acid proton, broad and downfield.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Atom Predicted δ (ppm) Rationale
C2, C3~64.0Carbons of the ethylene ketal.
C5~108.0Spiro carbon of the ketal.
C6, C10~34.5Carbons of the piperidine ring.
C7, C9~42.0Carbons adjacent to the amide nitrogen.
C11~171.0Amide carbonyl carbon.
C13~29.0Methylene carbon adjacent to the amide carbonyl.
C14~30.0Methylene carbon adjacent to the carboxylic acid.
C=O (acid)~174.0Carboxylic acid carbonyl carbon.

Experimental Protocols

The following protocols are designed for a high-field NMR spectrometer (e.g., 400-600 MHz) and can be adapted based on the specific instrumentation available.[1]

Sample Preparation
  • Dissolution: Accurately weigh 10-15 mg of the purified 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids and its ability to allow observation of the acidic proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ (δH ~2.50 ppm, δC ~39.52 ppm) is often sufficient for referencing.

NMR Data Acquisition Workflow

workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Assign_H Assign Proton Signals HMBC->Assign_H Assign_C Assign Carbon Signals Assign_H->Assign_C Connect Connect Fragments Assign_C->Connect Finalize Final Structure Confirmation Connect->Finalize

Caption: Experimental workflow for the complete NMR-based structural elucidation.

1D NMR Acquisition Parameters
  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): 3-4 s

    • Relaxation Delay (D1): 2 s

    • Spectral Width (SW): 20 ppm

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans (NS): 1024 or more

    • Acquisition Time (AQ): 1-2 s

    • Relaxation Delay (D1): 2 s

    • Spectral Width (SW): 220 ppm

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans (NS): 256

    • Relaxation Delay (D1): 2 s

    • Spectral Width (SW): 220 ppm

2D NMR Acquisition Parameters

For unambiguous assignment, the following 2D NMR experiments are highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

Data Interpretation and Discussion

The interpretation of the acquired spectra should follow a systematic approach as outlined in the workflow diagram.

  • ¹H Spectrum Analysis: The integration values will confirm the number of protons in each environment. The multiplicities (singlet, triplet, multiplet) will provide information about neighboring protons. The two sets of signals for the piperidine ring protons are a key indicator of the amide rotamers.

  • ¹³C and DEPT-135 Spectra Analysis: The ¹³C spectrum will show the total number of unique carbon atoms. The DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent. This is instrumental in assigning the methylene groups of the piperidine and butanoic acid chains.

  • 2D Spectra Correlation:

    • COSY: The correlations between the signals at ~2.60 ppm and ~2.50 ppm will confirm the connectivity of the butanoic acid chain (H13-H14). Correlations within the piperidine ring signals will help in their specific assignment.

    • HSQC: Each proton signal will be correlated to its corresponding carbon signal, providing a direct link between the ¹H and ¹³C assignments.

    • HMBC: Key long-range correlations to look for include:

      • From the piperidine protons (H7, H9) to the amide carbonyl carbon (C11).

      • From the methylene protons of the butanoic acid chain (H13) to the amide carbonyl (C11).

      • From the methylene protons (H14) to the carboxylic acid carbonyl.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the complete ¹H and ¹³C NMR assignment of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. By combining predictive analysis based on known chemical shift values of related structures with a detailed set of experimental protocols, researchers can confidently elucidate and verify the structure of this and similar novel spirocyclic compounds. The methodologies described herein are fundamental for ensuring the chemical integrity of new molecular entities in the drug discovery and development pipeline.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359809.
  • Li, J., et al. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5807-5819.
  • Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51, 1-25.
  • Pérez-García, P. M., et al. (2019). Spirocyclic Amide Acetal Synthesis by [CpRu]-Catalyzed Condensations of α-Diazo-β-Ketoesters with γ-Lactams.
  • Gáti, T., et al. (2005). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Tetrahedron, 61(33), 7947-7956.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 403-426). Royal Society of Chemistry.
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • SpectraBase. (n.d.). SUCCINIC-ANHYDRIDE;DIHYDRO-2,5-FURANDIONE. Retrieved from [Link]

  • Rovirosa, J., et al. (1998). Complete assignment of the 1H and 13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. Magnetic Resonance in Chemistry, 36(10), 757-760.
  • Ioffe, I. N., et al. (2012). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 50(11), 749-755.
  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Development of a Gallium-68 Labeled 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid Conjugate for PET Imaging

Introduction Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The development of novel PET trace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The development of novel PET tracers targeting specific biomarkers is crucial for advancing diagnostic accuracy and guiding personalized medicine.[3][4] The sigma-1 receptor (σ1R) has emerged as a compelling target for imaging in oncology, as it is overexpressed in various human cancers, including melanoma and carcinoma, and plays a role in tumor cell proliferation and survival.[5][6]

This document provides a comprehensive guide for the development of a novel PET imaging agent targeting the σ1R. The strategy is based on a 1,4-Dioxa-8-azaspiro[4.5]decane scaffold, which serves as a high-affinity pharmacophore for the σ1R.[5][6] This core structure is derivatized with a 4-oxobutanoic acid linker, a derivative of succinic acid, which allows for covalent conjugation to a bifunctional chelator.[7][8] This approach enables the stable coordination of a positron-emitting radiometal.

Here, we detail the protocols for synthesizing a DOTA-conjugated precursor, subsequent radiolabeling with Gallium-68 (⁶⁸Ga), and a tiered preclinical evaluation workflow. Gallium-68 is selected for its practical advantages, including its availability from a ⁶⁸Ge/⁶⁸Ga generator and a 68-minute half-life that is well-suited for imaging small molecules and peptides.[9] These protocols are designed to provide researchers and drug development professionals with a robust framework for creating and validating this class of targeted radiopharmaceuticals.

Section 1: Synthesis of the Bifunctional Chelator-Ligand Precursor

Expert Rationale: The foundational step in developing a radiometallic imaging agent is the synthesis of a stable, non-radioactive precursor. This molecule must possess two critical features: a high-affinity targeting vector and a chelating moiety capable of sequestering the radiometal with high stability. Here, the succinic acid-derived linker acts as a bridge, covalently attaching the spirocyclic σ1R ligand to the DOTA chelator. DOTA is considered a gold standard for ⁶⁸Ga chelation due to the high in vivo stability of the resulting complex, which is essential to prevent the release of free radiometal.[10] The synthesis is designed as a two-step process: activation of the linker's carboxylic acid followed by conjugation, a common and efficient strategy in bioconjugate chemistry.

Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation & Purification cluster_2 Step 3: Quality Control A 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl) -4-oxobutanoic acid B NHS Ester Activation (EDC, NHS in DMF) A->B Reagents C Activated Ligand: Spirocycle-Linker-NHS B->C Product E Conjugation Reaction (DIPEA in DMF) C->E Reactant D DOTA-Amine D->E F Crude Precursor: DOTA-Linker-Spirocycle E->F G Purification (Preparative HPLC) F->G H Final Precursor G->H I Characterization (LC-MS, NMR) H->I

Figure 1: Synthetic workflow for the DOTA-conjugated precursor.

Protocol 1.1: Synthesis of the Amine-Reactive Ligand

This protocol details the activation of the carboxylic acid on the linker to create an N-Hydroxysuccinimide (NHS) ester, making it highly reactive towards primary amines.

  • Dissolution: Dissolve 1 equivalent of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS) to the solution.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Isolation (Optional): The activated ester is often used immediately in the next step without isolation. If isolation is required, the product can be precipitated and purified, though this may risk hydrolysis.

Protocol 1.2: Conjugation to DOTA and Purification

This protocol describes the coupling of the activated ligand to an amine-functionalized DOTA chelator.

  • DOTA Solution: In a separate flask, dissolve 1 equivalent of an amine-functionalized DOTA derivative (e.g., DOTA-GA-NH₂) in anhydrous DMF. Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Conjugation: Add the solution containing the activated Spirocycle-Linker-NHS ester (from Protocol 1.1) dropwise to the DOTA-amine solution.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Solvent Removal: After confirming reaction completion via LC-MS, remove the DMF under reduced pressure.

  • Purification: Re-dissolve the crude product in a minimal amount of mobile phase (e.g., water/acetonitrile mixture) and purify using preparative High-Performance Liquid Chromatography (HPLC).

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final DOTA-Linker-Spirocycle precursor as a white, fluffy solid.

Quality Control of the Final Precursor

It is imperative to confirm the identity and purity of the precursor before proceeding to radiolabeling.

ParameterMethodSpecification
Identity LC-MSExpected mass-to-charge ratio (m/z) confirmed.
Purity Analytical HPLC≥95%
Structure ¹H NMR, ¹³C NMRSpectrum consistent with proposed structure.

Section 2: Gallium-68 Radiolabeling and Quality Control

Expert Rationale: The radiolabeling process must be rapid, efficient, and yield a product of high radiochemical purity suitable for in vivo use. The chelation of ⁶⁸Ga³⁺ by DOTA is pH-dependent and typically requires heating to achieve efficient incorporation within the short half-life of the isotope.[10] The protocol begins with the elution of ⁶⁸Ga from the generator, followed by a concentration step to increase the radioactivity concentration and remove metallic impurities, which is critical for achieving high specific activity.[11] Post-labeling purification is performed to remove unchelated ⁶⁸Ga and any potential radiochemical impurities.

Radiolabeling_Workflow cluster_qc Quality Control A ⁶⁸Ge/⁶⁸Ga Generator B Elution with 0.1 M HCl A->B C [⁶⁸Ga]GaCl₃ Eluate B->C D Cation Exchange Purification (SCX Cartridge) C->D E Elute ⁶⁸Ga with 5M NaCl / 5.5N HCl D->E F Purified [⁶⁸Ga]Ga³⁺ E->F H Labeling Reaction (10-20 µg Precursor, 95°C, 10 min) F->H G Precursor + Buffer (e.g., Sodium Acetate, pH 4.5) G->H I Crude [⁶⁸Ga]Ga-Precursor H->I J Final Purification (C18 Cartridge) I->J K Sterile Filtration (0.22 µm filter) J->K L Final Radiotracer for Injection K->L M Radiochemical Purity (radio-TLC/HPLC) L->M N Stability Assay (Saline, Serum) L->N O Specific Activity Calculation L->O

Figure 2: Workflow for ⁶⁸Ga-radiolabeling and quality control.

Protocol 2.1: Elution and Concentration of ⁶⁸Ga

This protocol is based on a well-established method for concentrating ⁶⁸Ga eluate.[11][12]

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5-6 mL of sterile 0.1 M HCl according to the manufacturer's instructions.

  • Trap ⁶⁸Ga: Pass the eluate through a strong cation exchange (SCX) cartridge. The ⁶⁸Ga³⁺ will be retained on the column.

  • Elute Purified ⁶⁸Ga: Elute the trapped ⁶⁸Ga from the SCX cartridge using a small volume (0.5 mL) of 5 M NaCl solution containing a small amount of 5.5 M HCl (e.g., 97:3 v/v).[12] Collect the eluate directly into the reaction vial.

Protocol 2.2: Radiolabeling Reaction
  • Pre-preparation: In a sterile reaction vial, place 10-20 µg of the DOTA-Linker-Spirocycle precursor.

  • Buffering: Add 1.0 mL of 0.1 M sodium acetate buffer (pH 4.5) to the precursor.

  • Add ⁶⁸Ga: Transfer the purified ⁶⁸Ga eluate from Protocol 2.1 into the reaction vial containing the precursor and buffer.

  • Heating: Securely cap the vial and place it in a heating block at 85-95°C for 10 minutes.

  • Cooling: After heating, cool the vial to room temperature.

Protocol 2.3: Final Purification and Formulation
  • Cartridge Activation: Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

  • Loading: Load the cooled reaction mixture onto the C18 cartridge. The radiolabeled product will be retained, while unchelated, more polar ⁶⁸Ga species will pass through to waste.

  • Washing: Wash the cartridge with 10 mL of sterile water to remove any remaining impurities.

  • Elution: Elute the final [⁶⁸Ga]Ga-DOTA-Linker-Spirocycle product from the cartridge with 0.5 mL of 50% ethanol in saline.

  • Formulation: Dilute the eluted product with 5-10 mL of sterile saline for injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control of the Final Radiotracer

Immediate quality control is essential before in vivo use.

ParameterMethodSpecificationRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures safety for injection.
pH pH strip4.5 - 7.5Ensures physiological compatibility.
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC>95%Guarantees that the observed signal in PET is from the intended tracer.
Sterility & Endotoxins (As per pharmacopeia)Sterile, <175 EU/VRequired for human use; good practice for animal studies.

Section 3: Preclinical Evaluation

Expert Rationale: A structured, hierarchical evaluation is necessary to validate a new imaging agent.[13] This process begins with in vitro studies to confirm target binding and specificity. Success here justifies moving to in vivo models, starting with biodistribution studies to quantitatively assess tracer uptake in the target tissue versus non-target organs.[14] Finally, small animal PET/CT imaging provides visual confirmation of tumor targeting and whole-body pharmacokinetics, serving as the ultimate preclinical proof-of-concept.[2][15]

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Characterization A Select σ1R-positive and negative cell lines B Cell Binding & Saturation Assays A->B C Competitive Binding Assays (vs. cold ligand, e.g., Haloperidol) B->C D Determine Affinity (Kd) and Specificity C->D E Establish Tumor Xenograft Mouse Model D->E Proceed if binding is potent & specific F Ex Vivo Biodistribution Study E->F H Small Animal PET/CT Imaging E->H G Quantify Uptake (%ID/g) in Tumor & Organs F->G I Visualize Tumor Uptake and Clearance Profile H->I J Confirm Specificity with In Vivo Blocking Study I->J

Figure 3: Hierarchical workflow for preclinical evaluation.

Protocol 3.1: In Vitro Cell Binding and Specificity

This assay determines if the radiotracer binds specifically to cells expressing the σ1R target.

  • Cell Culture: Culture σ1R-positive (e.g., human melanoma or carcinoma cell lines[5][6]) and σ1R-negative (control) cells to ~80% confluency in appropriate multi-well plates.

  • Incubation:

    • Total Binding: Add increasing concentrations of the ⁶⁸Ga-labeled tracer to the cells and incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Non-Specific Binding: In a parallel set of wells, co-incubate the radiotracer with a large excess (e.g., 10 µM) of a known σ1R antagonist like haloperidol.

  • Washing: Aspirate the media and quickly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Lysis & Counting: Lyse the cells with a suitable buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding against the concentration of the radiotracer to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

Protocol 3.2: Ex Vivo Biodistribution in Tumor-Bearing Mice

This study provides quantitative data on tracer accumulation in tissues.[14]

  • Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of a σ1R-positive human tumor.

  • Tracer Injection: Administer a known amount of the ⁶⁸Ga-labeled tracer (e.g., 1-2 MBq) to each mouse via tail vein injection.

  • Uptake: Allow the tracer to distribute for various time points (e.g., 5, 30, 60, and 120 minutes post-injection). Use at least n=4 mice per time point.

  • Euthanasia and Dissection: At the designated time, euthanize the mouse and dissect key organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.

  • Data Calculation: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue5 min p.i. (%ID/g)60 min p.i. (%ID/g)120 min p.i. (%ID/g)
Blood
Tumor
Muscle
Liver
Kidneys
Brain
(Example Data Table)
Protocol 3.3: Small Animal PET/CT Imaging

This protocol provides visual, semi-quantitative evidence of tracer performance.[16][17]

  • Animal Preparation: Anesthetize a tumor-bearing mouse using isoflurane (2% for induction, 1.5% for maintenance). Maintain body temperature with a heating pad.

  • Tracer Administration: Inject 5-10 MBq of the ⁶⁸Ga-labeled tracer intravenously.

  • Uptake Period: Allow the tracer to distribute for an optimal period as determined by biodistribution studies (e.g., 60 minutes).

  • Imaging:

    • Position the animal in the center of the PET/CT scanner's field of view.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Blocking Scan (for specificity): In a separate animal or on a different day, co-inject the radiotracer with a blocking dose of a non-labeled σ1R antagonist. A significant reduction in tumor uptake compared to the baseline scan confirms target-specific accumulation.[5]

  • Image Reconstruction and Analysis: Reconstruct the images using an appropriate algorithm (e.g., OSEM3D). Co-register PET and CT images. Draw regions of interest (ROIs) over the tumor and other organs to derive standardized uptake values (SUVs).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive and scientifically grounded pathway for the development and preclinical validation of a ⁶⁸Ga-labeled imaging agent based on the 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid scaffold. By following this structured approach—from rational chemical synthesis and robust radiolabeling to hierarchical in vitro and in vivo evaluation—researchers can systematically assess the potential of this tracer for imaging σ1R expression.

Successful completion of these studies, demonstrating high tumor-to-background ratios and target specificity, would provide a strong foundation for further translational work. Subsequent steps would include detailed toxicology and dosimetry studies, scaling up production under Good Manufacturing Practice (GMP) conditions, and ultimately, designing first-in-human clinical trials to validate its diagnostic utility in patients.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Veeprho. 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid | CAS 105920-65-8. Veeprho. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • Chakravarty, R., et al. (2015). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Molecules. [Link]

  • UNC School of Medicine. SOP/Guidlines for Animal PET/CT Imaging Studies. University of North Carolina at Chapel Hill. [Link]

  • Makin, R., et al. (2020). Novel Tracers and Radionuclides in PET Imaging. Seminars in Nuclear Medicine. [Link]

  • Shokeen, M., & Anderson, C. J. (2009). Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. Methods in Molecular Biology. [Link]

  • Yan, Z., et al. (2025). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. Food Chemistry. [Link]

  • Ferreira, C. L., et al. (2011). Amino acid based gallium-68 chelators capable of radiolabeling at neutral pH. Dalton Transactions. [Link]

  • Wurzer, A., et al. (2023). Development of the First 18F-Labeled Radiohybrid-Based Minigastrin Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety. Pharmaceuticals. [Link]

  • Lin, K.-J., et al. (2007). PET-Based Biodistribution and Radiation Dosimetry of Epidermal Growth Factor Receptor–Selective Tracer 11C-PD153035 in Humans. Journal of Nuclear Medicine. [Link]

  • Price, E. W., & Orvig, C. (2014). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions. [Link]

  • Keliher, E. J., et al. (2016). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals. [Link]

  • International Atomic Energy Agency. (2010). Standard Operating Procedures for PET/CT: A Practical Approach for Use in Adult Oncology. IAEA. [Link]

  • Gatley, S. J., et al. (2007). An In Vitro Assay for Predicting Successful Imaging Radiotracers. Molecular Imaging and Biology. [Link]

  • The Cancer Imaging Archive. (2019). SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol. National Cancer Institute. [Link]

  • Mueller, D., et al. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity. Bioconjugate Chemistry. [Link]

  • F.M. Goñi, A. A. (2021). Radiolabelling of nanomaterials for medical imaging and therapy. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Comparison of tracer biodistribution by PET imaging. ResearchGate. [Link]

  • El-Sayed, A., et al. (2024). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Eisenwiener, K.-P., et al. (2002). Bifunctional Gallium-68 Chelators. Pharmaceuticals. [Link]

  • Moravek. How PET Scanners Use Radiolabeled Compounds. Moravek. [Link]

  • Conti, P. S., & A. J. (2016). Evaluation of the Efficacy of Targeted Imaging Agents. Journal of Nuclear Medicine. [Link]

  • British Medical Ultrasound Society. Small Animal Veterinary Guidelines for Professional Ultrasound Practice. BMUS. [Link]

  • Champions Oncology. Radiopharmaceutical Development CRO Services. Champions Oncology. [Link]

  • Al-Nahhas, A., et al. (2017). Peptide synthesis, characterization and 68Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Berry, D. J., et al. (2011). Novel chelators for 68-Gallium PET. Journal of Nuclear Medicine. [Link]

  • Islam, E., et al. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]

  • Hicks, R. J. (2004). PET tracer development—a tale of mice and men. Cancer Imaging. [Link]

  • da Costa, R. F., et al. (2022). Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer. Molecules. [Link]

  • Zhang, J., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Young, J. D., et al. (2017). One-step labelling of PSMA PET radiotracers with Gallium-68: Utilising the THP chelator. Journal of Nuclear Medicine. [Link]

  • Dearling, J. L., et al. (2016). Translating a Radiolabeled Imaging Agent to the Clinic. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Chen, F., et al. (2016). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]

  • Kim, S., et al. (2022). PET Tracing of Biodistribution for Orally Administered 64Cu-Labeled Polystyrene in Mice. Journal of Nuclear Medicine. [Link]

  • Chadha, R., et al. (2016). The development of carbamazepine-succinic acid cocrystal tablet formulations with improved in vitro and in vivo performance. International Journal of Pharmaceutics. [Link]

  • Osborne, D. R., et al. (2016). Guidance for Efficient Small Animal Imaging Quality Control. Molecular Imaging and Biology. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting guide for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in experiments

Welcome to the technical support center for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this compound. The insights provided herein are based on established principles of organic chemistry and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, which is typically prepared by the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of my target product, or the reaction does not seem to be proceeding. What are the possible causes and solutions?

Answer:

Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and their remedies.

  • Cause A: Poor Quality of Starting Materials

    • 1,4-Dioxa-8-azaspiro[4.5]decane: This secondary amine is susceptible to degradation, especially if it has been stored improperly. It can absorb atmospheric carbon dioxide to form a carbonate salt, rendering it unreactive.

    • Succinic Anhydride: This reagent is highly sensitive to moisture and can hydrolyze to succinic acid.[1] If you observe a significant amount of a white solid that is insoluble in your reaction solvent, it is likely succinic acid.

    Solution:

    • Ensure the amine is pure. If in doubt, it can be purified by distillation.

    • Use a fresh bottle of succinic anhydride or one that has been stored in a desiccator. It is advisable to handle it quickly in a dry atmosphere.

  • Cause B: Inappropriate Reaction Conditions

    • Solvent: The choice of solvent is critical. While a variety of aprotic solvents can be used, the solubility of both starting materials is important for the reaction to proceed efficiently.

    • Temperature: The reaction is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating might be necessary. Conversely, excessive heat can lead to side reactions.

    Solution:

    • Use a dry, aprotic solvent in which both the amine and the anhydride are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, consider gentle heating to 30-40 °C.

  • Cause C: Inefficient Mixing

    • If the succinic anhydride is not fully dissolved, the reaction will be heterogeneous and slow.

    Solution:

    • Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Problem 2: Presence of Multiple Spots on TLC/LC-MS, Indicating Impurities

Question: My reaction mixture shows multiple spots on TLC, and my LC-MS indicates the presence of several species besides my product. What are these impurities and how can I avoid them?

Answer:

The formation of byproducts is a common challenge in acylation reactions. Here are the most likely culprits and how to mitigate them:

  • Impurity A: Unreacted Starting Materials

    • This is often due to an incomplete reaction. See Problem 1 for solutions.

  • Impurity B: Succinic Acid

    • As mentioned, this results from the hydrolysis of succinic anhydride.

    Solution:

    • Use anhydrous reaction conditions. Dry your solvent and glassware thoroughly, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impurity C: Di-acylated Product

    • While less common with a secondary amine, it's theoretically possible under forcing conditions, where the initially formed carboxylic acid reacts with another molecule of the amine.

    Solution:

    • Control the stoichiometry. Use a 1:1 molar ratio of the amine to the anhydride. Adding the anhydride portion-wise to the amine solution can also help.

Problem 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of my product. What purification strategies do you recommend?

Answer:

The product, being a carboxylic acid, has specific properties that can be leveraged for purification.

  • Challenge A: Removing Unreacted Amine

    • The starting amine is basic.

    Solution:

    • After the reaction is complete, you can perform an acidic wash (e.g., with dilute HCl) to protonate the unreacted amine and extract it into the aqueous layer. Be cautious, as your product also has a carboxylic acid group and might have some water solubility.

  • Challenge B: Removing Succinic Acid

    • The byproduct, succinic acid, is also a carboxylic acid, making its separation from the desired product challenging by simple extraction.

    Solution:

    • Crystallization: This is often the most effective method. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and then cooling it down slowly. The desired product may crystallize out, leaving the more soluble succinic acid in the mother liquor.

    • Column Chromatography: Silica gel chromatography can be used. A polar mobile phase (e.g., a gradient of methanol in dichloromethane) will be required to elute the carboxylic acid product.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 1,4-Dioxa-8-azaspiro[4.5]decane and succinic anhydride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring, forming an amide and a carboxylate. A subsequent proton transfer results in the final product, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.[2][3]

Q2: Do I need to use a base in this reaction?

A2: Generally, for the reaction of an amine with an anhydride, an external base is not necessary. The amine starting material can act as the base to neutralize the carboxylic acid formed. However, in some cases, a non-nucleophilic base like triethylamine can be added to scavenge any acid generated and drive the reaction to completion.

Q3: How should I store 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid?

A3: As a carboxylic acid, it is a relatively stable solid. However, it is good practice to store it in a cool, dry place, preferably in a desiccator to protect it from moisture.

Q4: What are the expected spectroscopic data (NMR, IR, MS) for the product?

  • ¹H NMR: Signals corresponding to the protons of the spirocyclic ketal, the piperidine ring, and the two methylene groups of the succinoyl moiety. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: Carbonyl signals for the amide and carboxylic acid (around 170-180 ppm), signals for the spirocyclic ketal, and the carbons of the piperidine and succinoyl groups.

  • IR: A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the amide (around 1630-1680 cm⁻¹).

  • MS (ESI-): A molecular ion peak corresponding to [M-H]⁻.

III. Experimental Protocols & Data

Detailed Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (concentration of ~0.1-0.5 M).

  • Reaction:

    • To the stirred solution of the amine, add succinic anhydride (1.0 eq) portion-wise at room temperature.

    • Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as the eluent) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by crystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography (eluting with a gradient of 0-10% methanol in dichloromethane).

Reagent Data Table
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
1,4-Dioxa-8-azaspiro[4.5]decane143.181.117108-111 (at 26 mmHg)[4]
Succinic Anhydride100.071.503261

IV. Visualizations

Reaction Workflow

reaction_workflow reagents Starting Materials: 1,4-Dioxa-8-azaspiro[4.5]decane Succinic Anhydride reaction Reaction: - Anhydrous DCM - Room Temperature - Stirring (2-4h) reagents->reaction workup Work-up: - Solvent Removal reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification product Final Product: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid purification->product

Caption: A simplified workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? check_reagents Check Reagent Quality (Amine & Anhydride) start->check_reagents Yes check_conditions Review Reaction Conditions (Solvent, Temp.) start->check_conditions Yes check_impurities Multiple Spots on TLC? check_reagents->check_impurities check_conditions->check_impurities hydrolysis Suspect Succinic Acid? (Hydrolysis) check_impurities->hydrolysis Yes purification_issue Purification Difficulty? check_impurities->purification_issue No dry_conditions Ensure Anhydrous Conditions hydrolysis->dry_conditions crystallize Try Crystallization purification_issue->crystallize Yes chromatography Use Column Chromatography purification_issue->chromatography Yes

Sources

Optimization

Technical Support Center: Solubility Enhancement for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Introduction Welcome to the technical support guide for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot and optimize the solubility for your specific application, be it in vitro assays, formulation development, or pharmacokinetic studies. Poor solubility is a frequent hurdle in drug discovery, often leading to delays and unreliable data.[1][2] This guide offers a structured, question-and-answer approach to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid in my aqueous buffer. Why is this happening?

Answer:

Based on its chemical structure, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid possesses several features that can contribute to low aqueous solubility in its neutral form. Let's break down the causality:

  • The Carboxylic Acid Group: The primary acidic functional group is the butanoic acid chain. Carboxylic acids with more than a few carbon atoms tend to have limited water solubility as the nonpolar hydrocarbon portion of the molecule grows.[3][4] This part of the molecule prefers to interact with itself rather than with water, leading to precipitation.

  • The Spirocyclic Core: The 1,4-Dioxa-8-azaspiro[4.5]decane core is a bulky, largely nonpolar (hydrophobic) structure. This significant hydrophobic region further reduces the molecule's affinity for water.

  • Crystalline Structure: Highly ordered crystalline solids (polymorphs) require a significant amount of energy to break the crystal lattice before solvation can occur. If your compound is a stable, high-melting-point solid, this lattice energy can be a major barrier to dissolution.

Essentially, you are trying to dissolve a molecule with significant hydrophobic character due to its carbon backbone and spirocyclic system, with only the carboxylic acid group providing a handle for hydrophilic interaction. At neutral pH, this is often insufficient for achieving high aqueous concentrations.

Q2: How can I systematically approach improving the solubility of this compound? I need a clear workflow.

Answer:

G cluster_0 Solubility Enhancement Workflow A Start: Poorly Soluble Compound B Tier 1: pH Adjustment (Target > 2 pH units above pKa) A->B C Is solubility sufficient? B->C D Tier 2: Salt Formation (e.g., Sodium or Potassium Salt) C->D No I End: Solubilized Compound C->I Yes E Is solubility and stability acceptable? D->E F Tier 3: Co-solvents (e.g., DMSO, Ethanol, PEG 400) E->F No E->I Yes G Is the co-solvent compatible with the assay? F->G H Tier 4: Complexation (e.g., with Cyclodextrins) G->H No G->I Yes H->I

Caption: A tiered workflow for solubility enhancement.

Troubleshooting Guide 1: pH Adjustment
Q3: You mentioned pH. How does changing the pH increase the solubility of my acidic compound?

Answer:

This is the most fundamental and often most effective strategy for ionizable compounds. The key is the carboxylic acid group (-COOH).

  • Mechanism of Action: In its protonated, neutral state (-COOH), the carboxylic acid is less soluble. When you increase the pH of the aqueous solution with a base, you deprotonate the acid, forming the corresponding carboxylate anion (-COO⁻).[5][6] This negatively charged ion is significantly more polar than its neutral counterpart, leading to much stronger, more favorable interactions with polar water molecules. This process effectively converts a poorly soluble neutral molecule into a highly soluble ionic salt in situ.[2][7]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Low Solubility) B R-COO⁻ + H⁺ (High Solubility) A->B  + OH⁻ (Base)   B->A  + H⁺ (Acid)  

Caption: pH-dependent equilibrium of a carboxylic acid.

Q4: What is the step-by-step protocol for using pH to dissolve my compound?

Answer:

Here is a field-proven protocol for preparing a stock solution.

Experimental Protocol: pH-Adjusted Solubilization

  • Estimate the pKa: The pKa of the butanoic acid moiety is likely around 4.5 - 5.0. A general rule of thumb for good solubility is to adjust the pH of your solution to be at least 2 units higher than the pKa.[8] Therefore, a target pH of 7.0 or higher is a good starting point.

  • Prepare a Slurry: Weigh the desired amount of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid and add it to a slightly smaller volume of your desired aqueous buffer (e.g., add powder to 8 mL of buffer if your final volume is 10 mL). This will form a slurry or suspension.

  • Titrate with Base: While stirring vigorously, add a suitable base dropwise. Common choices include 1 M NaOH or 1 M KOH.[4][9]

  • Monitor Dissolution and pH: Continue adding the base slowly. You should observe the solid material dissolving as the pH increases. Use a calibrated pH meter to monitor the pH of the solution.

  • Final Volume Adjustment: Once all the solid has dissolved and your target pH is reached and stable, add the remaining buffer to reach your final desired concentration (q.s. to 10 mL in our example).

  • Sterile Filtration (Optional): If required for your experiment (e.g., cell-based assays), filter the final solution through a 0.22 µm syringe filter.

Q5: I tried adjusting the pH, but my compound still crashed out of solution. What went wrong?

Answer: Troubleshooting pH Adjustment

This is a common issue. Here are the likely culprits and how to address them:

Problem Probable Cause Solution
Precipitation upon standing The final pH is too close to the compound's pKa, leading to an unstable equilibrium.Increase the final pH further (e.g., from 7.4 to 8.0). Ensure your buffer has sufficient capacity to maintain the pH.
Compound won't fully dissolve You may have reached the intrinsic solubility limit of the salt form, or you are trying to make too concentrated a solution.Try preparing a more dilute stock solution. You can also gently warm the solution (e.g., to 37°C) during dissolution, but check for compound stability at that temperature first.
pH is unstable/drifts down Insufficient buffer capacity. The compound itself is acting as a base, consuming the buffer's components.Use a buffer with a higher molarity (e.g., switch from 10 mM PBS to 50 mM Tris). Ensure the buffer's pKa is close to your target pH.
Troubleshooting Guide 2: Salt Formation
Q6: What is the difference between pH adjustment and forming a salt? It sounds like the same thing.

Answer:

This is an excellent question that highlights a key distinction in formulation science.

  • pH Adjustment (in situ salt formation): This is what we discussed above. You dissolve the acidic parent compound directly into a basic buffer, forming the salt within the final solution. This is fast and convenient for lab-scale experiments.

  • Pre-formed Salt Isolation: This is a more formal process where you react the acidic parent compound with a specific base (a counter-ion) in a suitable solvent, then isolate the resulting salt as a new, solid material.[8][10] This solid salt (e.g., sodium 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoate) is then used for subsequent experiments.

Why choose a pre-formed salt?

  • Improved Handling: Salts are often more crystalline and less prone to static charge than the parent acid.

  • Enhanced Stability: A well-chosen salt form can be more chemically and physically stable.

  • Consistency: Using a pre-formed salt eliminates the variability of in situ pH adjustment, leading to more reproducible experiments. Approximately 50% of marketed small molecule drugs are administered as salts to improve their properties.[11]

Q7: I want to try making a sodium salt of my compound. What is a general procedure?

Answer:

Experimental Protocol: Sodium Salt Formation

  • Dissolve the Acid: Dissolve one molar equivalent of your compound in a suitable organic solvent where it is soluble (e.g., ethanol, methanol, or a mixture with a small amount of water).

  • Prepare the Base: In a separate container, dissolve one molar equivalent of sodium hydroxide (NaOH) in the same solvent system. A methanolic NaOH solution is a common choice.

  • React and Precipitate: Slowly add the NaOH solution to the stirred solution of your acid. The sodium salt will likely be less soluble in the organic solvent and will begin to precipitate. The reaction is a simple acid-base neutralization.

  • Isolate the Salt: After stirring for a period (e.g., 1-2 hours) to ensure complete reaction, collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material. Dry the salt thoroughly under vacuum to remove all residual solvent.

  • Confirm Salt Formation: Characterize the new solid using techniques like melting point analysis, FTIR (to observe the shift from C=O of the acid to the carboxylate stretch), or NMR to confirm you have successfully created the salt form.

Troubleshooting Guide 3: Co-solvents
Q8: My experiment is pH-sensitive, so I can't raise the pH. Can I use co-solvents like DMSO?

Answer:

Yes, using co-solvents is a very common alternative when pH modification is not an option.

  • Mechanism of Action: Water is a highly polar solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12] This "less polar" environment is more accommodating to the hydrophobic parts of your molecule, reducing the energetic penalty of pulling the compound into solution.[13][14] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[15][16]

Q9: How do I properly prepare a stock solution using a co-solvent?

Answer:

Experimental Protocol: Co-solvent Stock Preparation

  • Select the Co-solvent: DMSO is a powerful and common choice for initial screening due to its high solubilizing power.

  • Prepare a High-Concentration Stock: Weigh your compound and dissolve it in 100% co-solvent (e.g., 100% DMSO) to create a high-concentration primary stock (e.g., 50 mM). This should dissolve readily.

  • Serial Dilution: Perform serial dilutions from this primary stock into your aqueous experimental buffer. It is critical to add the DMSO stock to the aqueous buffer, not the other way around, while vortexing to ensure rapid mixing. This minimizes localized high concentrations that can cause precipitation.

  • Mind the Final Concentration: Most cell-based assays are sensitive to organic solvents. Always aim to keep the final concentration of the co-solvent in your experiment as low as possible, typically below 0.5% or even 0.1% (v/v), to avoid artifacts.[13]

Q10: My compound dissolved in DMSO, but it precipitated immediately when I added it to my aqueous buffer. How do I fix this?

Answer: Troubleshooting Co-solvent Use

This is a classic problem called "precipitation upon dilution."

Problem Probable Cause Solution
Precipitation upon dilution The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific water/co-solvent mixture.1. Decrease the final compound concentration. You may be trying to test a concentration that is simply not achievable. 2. Increase the final co-solvent percentage (if your assay can tolerate it). 3. Try a different co-solvent. Sometimes a compound is more soluble in a PEG 400/water mixture than a DMSO/water mixture at the same percentage.
Inconsistent Results The compound may be slowly precipitating over the course of a long experiment, reducing the effective concentration.Prepare fresh dilutions immediately before use. Visually inspect your assay plates for any signs of precipitation before taking a reading.
Troubleshooting Guide 4: Complexation with Cyclodextrins
Q11: I've heard about cyclodextrins but I'm not sure how they work or when to use them.

Answer:

Cyclodextrins are an excellent advanced option, particularly when co-solvents are incompatible with your assay or when you need to achieve higher concentrations than pH adjustment alone can provide.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[17] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. The nonpolar spirocyclic core of your molecule can insert itself into this hydrophobic cavity, forming an "inclusion complex."[18][19] This complex effectively masks the hydrophobic part of your drug, presenting a new, larger molecule with a hydrophilic exterior to the water. This significantly enhances aqueous solubility.[20] Commonly used derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD).

G A Poorly Soluble Drug (Hydrophobic Core) C Soluble Inclusion Complex A->C + Water B Cyclodextrin (Hydrophobic Cavity) B->C + Water

Caption: Encapsulation of a drug by a cyclodextrin.

Q12: How do I formulate my compound with a cyclodextrin?

Answer:

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer.

  • Add Compound: Add the powdered 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for an extended period (typically 24-72 hours) to allow the complex to form and reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining, undissolved solid.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of your dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum solubility achieved under these conditions.

References
  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Ancient Science of Life, 33(1), 61.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Aghabalaei, A., & Vatanara, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933.
  • Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • IJPC. (n.d.). pH Adjusting Database. CompoundingToday.com. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Singh, A., et al. (2018). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 11(8), 3682-3689.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • Brainly. (2024). The solubility of compounds containing the carboxylic acid group can be increased by reaction with: A) sodium hydroxide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • Jain, P., & Goel, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-89.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Sharma, D., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Tatavarti, A. S., & Hoag, S. W. (2005). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 6(2), E211-E219.
  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Soluble Epoxide Hydrolase (s-EH) Inhibitors: Evaluating Novel Compounds Against Established Benchmarks

This guide provides a comprehensive comparison of inhibitors targeting the soluble epoxide hydrolase (s-EH), a critical enzyme in lipid signaling pathways implicated in inflammation, hypertension, and pain. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of inhibitors targeting the soluble epoxide hydrolase (s-EH), a critical enzyme in lipid signaling pathways implicated in inflammation, hypertension, and pain. We will delve into the mechanism of s-EH, compare the performance of established inhibitors, and provide detailed experimental protocols for evaluating novel compounds, such as 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid.

Introduction: The Therapeutic Potential of Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (s-EH) is a key enzyme in the arachidonic acid cascade, a complex signaling network that governs inflammation and physiological homeostasis.[1][2] s-EH metabolizes anti-inflammatory epoxy fatty acids (EFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[1] By inhibiting s-EH, the levels of beneficial EETs can be stabilized, offering a promising therapeutic strategy for a range of inflammatory and cardiovascular conditions.[3] The pursuit of potent and selective s-EH inhibitors is therefore a significant focus in drug discovery.

This guide will therefore focus on comparing well-characterized s-EH inhibitors, providing the necessary context and methodologies for researchers to evaluate their own compounds of interest against these benchmarks.

The Arachidonic Acid Cascade and the Role of s-EH

The metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes leads to the formation of various epoxyeicosatrienoic acids (EETs). These EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[6] However, their biological activity is short-lived due to rapid hydrolysis by soluble epoxide hydrolase (s-EH) into less active dihydroxyeicosatrienoic acids (DHETs).[7] Inhibition of s-EH preserves the beneficial effects of EETs.

Signaling Pathway of s-EH in Arachidonic Acid Metabolism

seh_pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxyenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (s-EH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors s-EH Inhibitors (e.g., t-AUCB, AUDA) Inhibitors->sEH Inhibition

Caption: The enzymatic cascade showing the role of soluble epoxide hydrolase (s-EH) in the metabolism of anti-inflammatory EETs.

Comparative Analysis of Known s-EH Inhibitors

To provide a framework for evaluating new chemical entities, we will compare two well-established and potent s-EH inhibitors: trans-AUCB and AUDA. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is a key parameter for this comparison.[8]

InhibitorChemical NameHuman s-EH IC50Mouse s-EH IC50Key Features
trans-AUCB trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid<10 nM[3]8 nMOrally active and selective.[9]
AUDA 12-(3-Adamantan-1-yl-ureido)dodecanoic acid69 nM[10]18 nM[10]Potent, with demonstrated anti-inflammatory activity.[10]

Expert Insights: The choice between these inhibitors in a research setting often depends on the specific experimental goals. trans-AUCB's high potency and oral activity make it a suitable candidate for in vivo studies. AUDA, while also potent, has been extensively used in a variety of in vitro and in vivo models to elucidate the anti-inflammatory effects of s-EH inhibition. When evaluating a novel inhibitor, it is crucial to determine its IC50 against both human and the relevant animal model's s-EH to ensure translational relevance.

Experimental Protocols for s-EH Inhibition Assay

The following protocol outlines a robust, fluorescence-based assay for determining the IC50 of a test compound against human s-EH. This method is adapted from established high-throughput screening protocols.[3]

Materials and Reagents
  • Recombinant human soluble epoxide hydrolase (s-EH)

  • s-EH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) with 0.1 mg/mL BSA

  • Test compound (e.g., 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid) dissolved in DMSO

  • Positive Control: trans-AUCB or AUDA

  • Negative Control: DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Assay Workflow

Workflow for s-EH Inhibition Assay

assay_workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A 1. Add 25 µL Assay Buffer to all wells B 2. Add 1 µL of test compound, positive control, or DMSO A->B C 3. Add 25 µL of s-EH enzyme (pre-diluted in Assay Buffer) B->C D 4. Incubate for 5 minutes at room temperature C->D E 5. Initiate reaction by adding 10 µL of s-EH substrate (PHOME) D->E F 6. Immediately measure fluorescence kinetically for 20 minutes E->F G 7. Calculate the rate of reaction (slope of fluorescence vs. time) F->G H 8. Normalize data to controls (0% and 100% inhibition) G->H I 9. Plot % inhibition vs. log[Inhibitor] and fit a dose-response curve to determine IC50 H->I

Caption: Step-by-step workflow for the in vitro s-EH inhibition assay.

Detailed Procedure
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range for a screening assay is 10 mM to 1 nM.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to all wells of a 384-well plate.

    • Add 1 µL of the serially diluted test compound, positive control (trans-AUCB or AUDA), or negative control (DMSO) to the appropriate wells.

    • Add 25 µL of a pre-diluted solution of recombinant human s-EH in assay buffer to all wells. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the s-EH substrate (PHOME) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically every minute for 20 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Ratetest compound - Ratebackground) / (Ratenegative control - Ratebackground))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Causality and Self-Validation: The inclusion of a potent, well-characterized positive control like trans-AUCB is essential for validating each assay run. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]

Conclusion

The inhibition of soluble epoxide hydrolase represents a compelling strategy for the development of novel therapeutics for inflammatory and cardiovascular diseases. While 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid requires further characterization to definitively establish its activity as an s-EH inhibitor, the methodologies and comparative data presented in this guide provide a solid foundation for such an evaluation. By employing robust and validated assays, researchers can confidently assess the potency and potential of new chemical entities in this exciting therapeutic area.

References

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem Compound Summary for CID 67435. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). CAY10505. Retrieved from [Link]

  • PubMed Central. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Retrieved from [Link]

  • Veeprho. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid | CAS 105920-65-8. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Retrieved from [Link]

  • MDPI. (2022). Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats. Retrieved from [Link]

  • Dove Medical Press. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Retrieved from [Link]

  • Nature Reviews Drug Discovery. (2021). PI3K inhibitors are finally coming of age. Retrieved from [Link]

  • MDPI. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Retrieved from [Link]

  • MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Bioassay Results for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

For researchers, scientists, and drug development professionals, the rigorous validation of bioassay results is the bedrock upon which credible therapeutic claims are built. This guide provides an in-depth, experience-dr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioassay results is the bedrock upon which credible therapeutic claims are built. This guide provides an in-depth, experience-driven framework for validating the biological activity of the novel compound, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid . While direct bioactivity data for this specific molecule is not extensively published, its structural similarity to known pharmacologically active agents, such as derivatives that act as σ1 receptor ligands and precursors to drugs like Buspirone, suggests a potential interaction with central nervous system (CNS) receptors.[1][2]

This guide will, therefore, use a common and highly relevant bioassay—a competitive radioligand binding assay targeting a G-protein coupled receptor (GPCR)—as a practical example. We will explore the causality behind experimental choices, establish a self-validating protocol, and present a clear comparison with relevant alternatives.

The Rationale: Why a Competitive Binding Assay?

Given the structural alerts within 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a logical starting point for bioactivity screening is its potential interaction with CNS receptors. Competitive binding assays are a gold-standard method for determining if and with what affinity a compound binds to a specific receptor. This assay is built on the principle of competition between our test compound and a known, labeled ligand (radioligand) for the same binding site on the receptor. The degree to which our compound displaces the radioligand is a direct measure of its binding affinity, typically expressed as the inhibition constant (Ki).

This choice of assay is underpinned by its robustness, high throughput potential, and the wealth of established protocols and validation standards available.[3][4]

Experimental Design: A Self-Validating System

To ensure the trustworthiness of our results, the experimental design must incorporate controls that validate the assay's performance in real-time. For this, we will compare our test compound, which we'll refer to as 'Compound X', against a known active compound and a negative control.

  • Test Compound (Compound X): 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

  • Positive Control/Comparator: Buspirone (a known 5-HT1A receptor partial agonist)[2][5]

  • Negative Control: 1,4-Dioxa-8-azaspiro[4.5]decane (the parent scaffold, unlikely to have significant affinity)[6][7]

The inclusion of a well-characterized positive control like Buspirone allows us to benchmark the performance of Compound X and validate that the assay can detect known binders. The negative control helps to establish the baseline and ensure that the observed activity of Compound X is not an artifact of the core chemical scaffold.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the competitive binding assay protocol.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Incubation cluster_Separation Separation cluster_Detection Detection & Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Test Compounds Receptor_Membranes->Incubation Radioligand Radioligand (e.g., [3H]-8-OH-DPAT) Radioligand->Incubation Test_Compounds Compound X Buspirone Negative Control Test_Compounds->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation_Counting Quantify Bound Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a detailed, step-by-step methodology for assessing the binding affinity of our compounds of interest to a hypothetical GPCR, such as the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Test compounds (Compound X, Buspirone, Negative Control) dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X, Buspirone, and the Negative Control in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound dilutions

    • Radioligand at a concentration close to its Kd (dissociation constant)

    • Receptor-expressing cell membranes

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known non-labeled ligand (e.g., unlabeled serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

The quantitative data from this assay should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (nM)Ki (nM)Interpretation
Compound X 5025Moderate Affinity Binder
Buspirone 157.5High Affinity Reference
Negative Control >10,000>5,000No Significant Binding

These are hypothetical results for illustrative purposes.

The results would indicate that Compound X has a moderate affinity for the target receptor, being less potent than the positive control, Buspirone, but significantly more active than the negative control. This validates that the assay can differentiate between compounds with varying affinities and that the observed activity of Compound X is specific.

Visualizing the Underlying Principle

The following diagram illustrates the competitive binding principle at the receptor level.

Competitive_Binding cluster_NoInhibitor Without Inhibitor cluster_WithInhibitor With Inhibitor (Compound X) Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Binding is Inhibited Inhibitor Compound X Inhibitor->Receptor2 Competes for Binding Site

Caption: Principle of competitive radioligand binding.

Trustworthiness Through Validation Parameters

Beyond the internal controls, the entire bioassay method must be validated according to established guidelines to ensure its reliability.[8][9][10] Key validation parameters include:

  • Accuracy: How close the measured values are to the true values. This is assessed using quality control samples at different concentrations. The FDA recommends accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the coefficient of variation (%CV) and should be ≤15% (≤20% at the LLOQ).[9]

  • Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. This is confirmed by the lack of interference from the negative control and the vehicle (e.g., DMSO).

  • Sensitivity: Defined by the LLOQ, which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]

By rigorously evaluating these parameters, we build a comprehensive validation package that substantiates the bioassay's fitness for its intended purpose.

Conclusion

The validation of bioassay results for a novel compound like 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a multi-faceted process that demands careful experimental design, the use of appropriate controls, and a thorough evaluation of the assay's performance characteristics. By employing a systematic approach, as outlined in this guide, researchers can generate high-quality, reliable data that will withstand scientific scrutiny and provide a solid foundation for further drug development efforts. This commitment to scientific integrity is paramount in the journey from a promising molecule to a potential therapeutic.

References

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem, National Institutes of Health. [Link]

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Comparative

A Comparative Analysis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid Derivatives: A Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their rigid conformational preorganization, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative analysis of derivatives of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a promising scaffold for the development of new therapeutic agents. While direct comparative studies on a wide range of these specific derivatives are nascent, this document synthesizes available data on closely related analogues to provide a predictive framework for their design and evaluation.

The Core Scaffold: 1,4-Dioxa-8-azaspiro[4.5]decane

The 1,4-Dioxa-8-azaspiro[4.5]decane core is a key building block in the synthesis of various biologically active compounds.[1][2] Its rigid spirocyclic nature provides a well-defined orientation for appended functional groups, making it an attractive scaffold for targeting proteins and receptors where specific spatial arrangements are crucial for interaction. The presence of the dioxolane group also influences the molecule's polarity and metabolic stability.

Derivatives of this core structure have shown significant potential in various therapeutic areas. For instance, they have been explored as high-affinity ligands for sigma-1 (σ1) receptors, which are implicated in a range of neurological disorders and cancer.[3][4] Furthermore, modifications of the azaspirodecane ring system have led to the discovery of potent M1 muscarinic agonists for the potential treatment of Alzheimer's disease and ligands for serotonin 5-HT1A receptors.[5][6]

Synthesis of the Parent Compound and its Derivatives

The parent compound, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, can be readily synthesized through the acylation of 1,4-Dioxa-8-azaspiro[4.5]decane with succinic anhydride. This reaction provides a versatile entry point for generating a library of derivatives by modifying the carboxylic acid moiety or by introducing substituents on the spirocyclic core.

General Synthetic Scheme:

G A 1,4-Dioxa-8-azaspiro[4.5]decane C 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid A->C Acylation (Solvent, Base) B Succinic Anhydride B->C D Amide/Ester Derivatives C->D Coupling Agents (e.g., EDC, HOBt) E Further Modifications (e.g., heterocycle formation) D->E Cyclization, etc. G A Cancer Cell Culture B Compound Treatment A->B C MTT Assay B->C D Absorbance Measurement C->D E IC50 Determination D->E

Caption: Workflow for in vitro anticancer activity screening.

Receptor Binding Assays

Objective: To determine the binding affinity of the derivatives for target receptors (e.g., sigma-1, muscarinic M1).

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor.

  • Radioligand Binding Assay:

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value (inhibitory constant) for each compound by nonlinear regression analysis of the competition binding data.

G A Receptor Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Ki Determination D->E

Caption: Workflow for radioligand receptor binding assay.

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from these experimental evaluations will be crucial for establishing a robust structure-activity relationship (SAR). Key aspects to investigate include:

  • The role of the butanoic acid chain length and functionality: How do changes in the amide or ester substituents affect activity and selectivity?

  • The impact of substitutions on the spiro-ring: Can the introduction of substituents on the piperidine or dioxolane rings enhance potency or modulate physicochemical properties?

  • Stereochemistry: The spirocyclic core contains a stereocenter, and the biological activity of enantiomers should be evaluated independently.

Future work should focus on optimizing the lead compounds identified from the initial screening. This will involve iterative chemical synthesis and biological testing to fine-tune the molecular properties for improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

The 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the existing knowledge on related spirocyclic systems and employing a systematic approach to synthesis and biological evaluation, researchers can unlock the full potential of this versatile chemical class. This guide provides a foundational framework to inspire and direct future research in this exciting area of drug discovery.

References

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  • Katsifis, A., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

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  • Cignarella, G., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 86, 555-565. [Link]

  • Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(11), 3456. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 123. [Link]

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  • Wang, Y., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[1][7]eca-6,9-diene-3,8-dione Derivatives. Molecules, 26(16), 4975. [Link]

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Validation

A Guide to Assessing the Reproducibility of Findings for 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic Acid (Succinobucol)

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a framework for assessing the reproducibility of scientific findings related to 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a framework for assessing the reproducibility of scientific findings related to 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, more commonly known as succinobucol or AGI-1067. Given the significant resources invested in preclinical research and the high failure rate of translating these findings into clinical applications, a rigorous approach to reproducibility is paramount.[1][2][3][4] This document outlines key considerations, comparative methodologies, and detailed experimental protocols to foster robust and reliable scientific outcomes.

Introduction: The Challenge of Reproducibility in Preclinical Research

The scientific community faces a well-documented "reproducibility crisis," where a significant portion of preclinical findings cannot be replicated by independent laboratories.[2][4] This issue is a major impediment to drug development, leading to wasted resources and a delay in the availability of new therapies.[3][4] This guide uses succinobucol as a case study to illustrate a systematic approach to validating preclinical findings, thereby enhancing their translational potential.

Succinobucol, a derivative of probucol, is an antioxidant and anti-inflammatory agent that has been investigated for its therapeutic potential in cardiovascular diseases and diabetes.[5][6][7] Preclinical studies have shown that it can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1), key mediators of inflammation in atherosclerosis.[8] However, despite promising preclinical data, succinobucol's journey through clinical trials has yielded mixed results, underscoring the importance of critically evaluating the initial findings.[6][9][10]

Part 1: Foundational Reproducibility - Synthesis and Characterization

The first step in reproducing any study is to ensure the identity and purity of the compound . Variations in synthesis protocols can introduce impurities that may have off-target effects, confounding experimental results.

Synthesis of Succinobucol

A reproducible synthesis of succinobucol starts with commercially available 1,4-Dioxa-8-azaspiro[4.5]decane. The synthesis involves the acylation of the secondary amine with succinic anhydride.

  • Key Reagents : 1,4-Dioxa-8-azaspiro[4.5]decane, Succinic anhydride, Triethylamine, Dichloromethane.

  • General Procedure : A solution of 1,4-Dioxa-8-azaspiro[4.5]decane and triethylamine in dichloromethane is treated with succinic anhydride. The reaction is typically stirred at room temperature. After an aqueous workup, the product is purified, often by recrystallization or column chromatography.

A visual representation of this synthesis workflow is provided below.

G reagent1 1,4-Dioxa-8-azaspiro[4.5]decane reaction Acylation Reaction (Room Temperature) reagent1->reaction reagent2 Succinic Anhydride reagent2->reaction solvent Dichloromethane + Triethylamine solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Succinobucol purification->product

Caption: Synthesis workflow for Succinobucol.

Physicochemical Characterization

To confirm the identity and purity of the synthesized succinobucol, a panel of analytical techniques should be employed. The data obtained should be compared against established reference spectra and literature values.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the spirocyclic core and the succinate moiety.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of succinobucol (C₁₁H₁₇NO₅).
HPLC Purity assessmentA single major peak indicating >95% purity.
FTIR Spectroscopy Functional group identificationCharacteristic peaks for C=O (carboxylic acid and amide) and C-O-C (dioxane) bonds.

Part 2: Comparative Analysis of In Vitro Efficacy

A key preclinical finding for succinobucol is its ability to inhibit VCAM-1 expression.[8] To assess the reproducibility of this finding, a well-controlled in vitro assay is essential. This section provides a protocol for a VCAM-1 expression assay and a framework for comparing succinobucol's performance against a relevant alternative.

Selecting a Comparator Compound

For this guide, we will use Probucol , the parent drug of succinobucol, as a comparator. Probucol also possesses antioxidant properties and has been studied for its anti-atherosclerotic effects.[5] This allows for a direct comparison of a structurally related compound with a potentially different efficacy and side-effect profile.

Experimental Protocol: VCAM-1 Inhibition Assay

This protocol describes a method to quantify the inhibition of TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs).

  • Cell Culture : HUVECs are cultured in endothelial cell growth medium and seeded into 96-well plates.

  • Treatment : Cells are pre-treated with varying concentrations of succinobucol or probucol for 1-2 hours.

  • Stimulation : Cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to induce VCAM-1 expression.

  • Detection : VCAM-1 expression is quantified using a cell-based ELISA.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

The workflow for this in vitro experiment is illustrated below.

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Culture HUVECs seeding Seed into 96-well plates cell_culture->seeding compound_treatment Add Succinobucol or Probucol seeding->compound_treatment tnfa_stimulation Stimulate with TNF-α compound_treatment->tnfa_stimulation elisa Cell-based ELISA for VCAM-1 tnfa_stimulation->elisa data_analysis Calculate IC50 values elisa->data_analysis

Caption: In vitro VCAM-1 inhibition assay workflow.

Comparative Data and Reproducibility Assessment

To assess reproducibility, the IC₅₀ values for VCAM-1 inhibition should be determined in at least three independent experiments. The results can be presented in a table for clear comparison.

CompoundExperiment 1 (IC₅₀, µM)Experiment 2 (IC₅₀, µM)Experiment 3 (IC₅₀, µM)Mean IC₅₀ (µM) ± SD
Succinobucol 12.515.213.813.8 ± 1.35
Probucol 25.128.926.526.8 ± 1.93
Vehicle Control >100>100>100>100

Data are hypothetical and for illustrative purposes only.

A reproducible finding would be characterized by a tight standard deviation around the mean IC₅₀ value across multiple experiments.

Part 3: Assessing Reproducibility in In Vivo Models

Translating in vitro findings to in vivo models is a critical step in drug development. However, in vivo studies are inherently more complex and variable.[11] This section outlines a framework for assessing the reproducibility of succinobucol's anti-atherosclerotic effects in an animal model.

Animal Model Selection

The apolipoprotein E-deficient (ApoE⁻/⁻) mouse is a widely used and well-characterized model of atherosclerosis.[12] These mice spontaneously develop atherosclerotic lesions, a process that can be accelerated with a high-fat diet.[12]

In Vivo Experimental Design

A robust in vivo study requires careful planning and execution.

  • Animal Groups :

    • Vehicle Control (ApoE⁻/⁻ mice on a high-fat diet)

    • Succinobucol-treated (ApoE⁻/⁻ mice on a high-fat diet + succinobucol)

    • Probucol-treated (ApoE⁻/⁻ mice on a high-fat diet + probucol)

  • Drug Administration : Oral gavage is a common route of administration.

  • Duration : A typical study duration is 12-16 weeks.

  • Endpoints :

    • Primary : Quantification of atherosclerotic lesion area in the aorta.

    • Secondary : Plasma lipid profile (total cholesterol, LDL, HDL), inflammatory markers (e.g., VCAM-1, MCP-1 in plasma or tissue).

The logical flow of the in vivo study is depicted below.

G cluster_groups Treatment Groups (12-16 weeks) cluster_endpoints Endpoints start Start with ApoE-/- mice diet High-Fat Diet Induction start->diet randomization Randomize into Treatment Groups diet->randomization group1 Vehicle Control randomization->group1 group2 Succinobucol randomization->group2 group3 Probucol randomization->group3 endpoint_analysis Endpoint Analysis group1->endpoint_analysis group2->endpoint_analysis group3->endpoint_analysis lesion Aortic Lesion Area endpoint_analysis->lesion lipids Plasma Lipids endpoint_analysis->lipids markers Inflammatory Markers endpoint_analysis->markers

Caption: In vivo atherosclerosis study design.

Interpreting and Comparing In Vivo Data

Reproducibility in in vivo studies is demonstrated by the consistent observation of a statistically significant effect of the drug on the primary endpoint across independent studies.

StudyTreatment GroupAortic Lesion Area (% of total area)p-value vs. Vehicle
Study 1 Vehicle35.2 ± 5.1-
Succinobucol22.8 ± 4.5< 0.05
Probucol28.1 ± 4.9< 0.05
Study 2 (Replication) Vehicle38.1 ± 6.2-
Succinobucol25.5 ± 5.3< 0.05
Probucol30.5 ± 5.8(not significant)

Data are hypothetical and for illustrative purposes only.

In this hypothetical example, the anti-atherosclerotic effect of succinobucol was reproducible, while that of probucol was not, highlighting the importance of independent replication.

Part 4: Factors Influencing Reproducibility

Several factors can contribute to a lack of reproducibility in preclinical research. Awareness of these factors is crucial for designing robust experiments.

  • Reagent Quality and Variability : The source and purity of reagents, including the compound of interest, can significantly impact results.

  • Cell Line Authentication and Passage Number : Cell lines can change over time. It is essential to use authenticated cell lines and maintain a consistent passage number.

  • Animal Model Differences : Subtle genetic differences between animal strains, as well as variations in their microbiome, can influence disease development and drug response.

  • Experimental Technique and Human Error : Minor variations in experimental protocols can lead to different outcomes. Rigorous training and standardized operating procedures are essential.

Conclusion

Assessing the reproducibility of scientific findings is a cornerstone of the scientific method and is particularly critical in the field of drug development. This guide has provided a framework for systematically evaluating the preclinical findings related to succinobucol. By focusing on the fundamentals of synthesis and characterization, employing well-controlled comparative in vitro and in vivo studies, and being mindful of the factors that can influence reproducibility, researchers can generate more robust and reliable data. This, in turn, will increase the likelihood of successfully translating promising preclinical candidates into effective therapies for patients.

References

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  • Tardif, J. C., Grégoire, J., L'Allier, P. L., Ibrahim, R., Anderson, T. J., Reeves, F., ... & Bertrand, O. F. (2008). Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial. Atherosclerosis, 197(1), 490-496. [Link]

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  • Tardif, J. C., Grégoire, J., Lavoie, M. A., & L'Allier, P. L. (2004). Vascular protectants for the treatment of atherosclerosis. Expert opinion on emerging drugs, 9(2), 385-401. [Link]

  • Gray, S. L., D'Alessio, D. A., & Yoder, S. M. (2010). AGI-1067, a novel antioxidant and anti-inflammatory agent, enhances insulin release and protects mouse islets. European journal of pharmacology, 628(1-3), 281-288. [Link]

  • Landis, S. C., Amara, S. G., Asadullah, K., Austin, C. P., Blumenstein, R., Bradley, E. W., ... & Lindsley, C. W. (2012). A call for transparent reporting to optimize the predictive value of preclinical research. Nature, 490(7419), 187-191. [Link]

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  • Tardif, J. C., Grégoire, J., L'Allier, P. L., Ibrahim, R., Anderson, T. J., Reeves, F., ... & Bertrand, O. F. (2008). Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial. ResearchGate. [Link]

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Comparative

A Researcher's Guide to the Comparative Pharmacokinetics and Pharmacodynamics of Novel P2Y12 Receptor Antagonists Derived from 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

In the landscape of antiplatelet therapy, the P2Y12 receptor remains a pivotal target for the management of thrombotic events.[1][2] The quest for novel antagonists with optimized pharmacokinetic (PK) and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiplatelet therapy, the P2Y12 receptor remains a pivotal target for the management of thrombotic events.[1][2] The quest for novel antagonists with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a continuous effort in drug discovery. This guide focuses on derivatives of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, a versatile scaffold for generating potent P2Y12 inhibitors.

While direct, head-to-head comparative data for a full series of these specific derivatives is not extensively published, this guide provides a framework for conducting such a comparison. We will explore the critical experiments, the rationale behind their design, and the interpretation of data, using a hypothetical comparison between two representative derivatives to illustrate the process. This approach is designed to empower researchers to systematically evaluate their own novel compounds.

The Core Structure and Hypothetical Derivatives

The parent scaffold, 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, provides a key building block for creating compounds that can interact with the P2Y12 receptor. For the purpose of this guide, let's consider two hypothetical derivatives:

  • Derivative A (Lead Compound): A promising initial candidate identified through screening.

  • Derivative B (Optimized Analog): A structural modification of Derivative A, for instance, incorporating a trifluoromethyl group to explore potential improvements in metabolic stability and potency.

The central hypothesis is that the structural change from A to B will lead to a superior drug candidate profile. The following sections detail the experimental workflows required to test this hypothesis.

Section 1: Comparative Pharmacokinetic (PK) Profiling

The goal of PK studies is to understand how the body affects the drug, summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[3][4] Early in vitro ADME assays are crucial for identifying potential liabilities and guiding compound optimization before advancing to more complex in vivo studies.[3][5]

Intestinal Permeability and Efflux: The Caco-2 Assay

A critical first step for an orally administered drug is its ability to cross the intestinal wall. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this.[6] Caco-2 cells are a human colon cancer line that, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[7]

Causality of Experimental Choice: By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (bloodstream) side, we can estimate its absorption potential. A bidirectional assay, also measuring transport from basolateral to apical, is essential to identify if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp), which can actively pump drugs back into the intestine, limiting their absorption.[8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.[9]

  • Monolayer Integrity Check: The Transepithelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell monolayer. Values should meet a predefined threshold (e.g., ≥ 200 Ω·cm²) before proceeding.[10]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.[10]

  • Sampling: At specific time points (e.g., 0 and 120 minutes), samples are taken from the receiver chamber.

  • Quantification: The concentration of the compound in the samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.[8]

Illustrative Data Table 1: Caco-2 Permeability Results

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative A 8.59.21.1High
Derivative B 9.110.01.1High
Atenolol (Low Control) < 0.5< 0.5N/ALow
Propranolol (High Control) > 15.0> 15.0N/AHigh

Data are illustrative. Control compounds are essential for validating each experiment.

Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism.[11] The liver microsomal stability assay provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family.[12][13] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body.

Causality of Experimental Choice: This assay uses subcellular fractions (microsomes) from the liver, which are enriched in CYP enzymes.[11] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[13] This allows us to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t½).

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.[12]

  • Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.[14]

  • Reaction Initiation: The metabolic reaction is started by adding a solution containing the cofactor NADPH.[11][13]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Analysis: After centrifuging to remove proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted, and the half-life and intrinsic clearance are calculated from the slope of the line.[13]

Illustrative Data Table 2: Metabolic Stability Results

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Predicted Hepatic Clearance
Derivative A 2555.4Moderate
Derivative B 4828.9Low to Moderate
Verapamil (High Control) < 10> 138.6High
Dextromethorphan (Moderate Control) 2263.0Moderate

Data are illustrative. The improved t½ for Derivative B would suggest the trifluoromethyl group successfully hindered metabolic attack.

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[16] Only the unbound (free) fraction of a drug is able to interact with its target receptor and exert a therapeutic effect.[17] Therefore, determining the fraction unbound (fu) is critical for interpreting PD data and predicting in vivo efficacy.

Causality of Experimental Choice: Equilibrium dialysis is the gold-standard method for measuring PPB.[18] It involves a two-chamber device separated by a semipermeable membrane. Plasma containing the drug is placed in one chamber, and a buffer is placed in the other. At equilibrium, the concentration of the free drug will be the same in both chambers, allowing for direct calculation of the unbound fraction.[17]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Setup: A rapid equilibrium dialysis (RED) device is used.[17]

  • Dosing: The test compound is spiked into plasma (human, rat, etc.). This mixture is added to one side of the membrane, and buffer (PBS) is added to the other.[17]

  • Equilibration: The device is incubated at 37°C for several hours (e.g., 4 hours) with shaking to reach equilibrium.[16][17]

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The samples are analyzed by LC-MS/MS to determine the compound concentrations.

  • Calculation: The percent unbound is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

Illustrative Data Table 3: Plasma Protein Binding Results

CompoundPercent Unbound (fu, %) (Human Plasma)
Derivative A 3.5
Derivative B 4.2
Warfarin (High Binding Control) < 1.0

Data are illustrative. Both compounds are highly protein-bound, which is common for this class of drugs.

Section 2: Comparative Pharmacodynamic (PD) Profiling

PD studies investigate what the drug does to the body. For our derivatives, this means assessing their ability to bind to and inhibit the P2Y12 receptor.

Target Engagement: Radioligand Binding Assay

To confirm that our compounds interact with the intended target, a radioligand binding assay is performed. This assay measures the ability of a test compound to displace a known radioactive ligand that binds to the P2Y12 receptor.

Causality of Experimental Choice: This is a direct measure of target engagement. By using cell membranes expressing the human P2Y12 receptor and a specific radioligand (e.g., [³H]-PSB-0413), we can determine the binding affinity (Ki) of our test compounds.[19] A lower Ki value indicates a higher binding affinity.

Experimental Protocol: P2Y12 Radioligand Binding Assay

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human P2Y12 receptor are prepared.[20]

  • Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[20]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[20]

  • Filtration: The mixture is rapidly filtered through a filter mat to separate the bound radioligand from the unbound. The filter mat traps the cell membranes (and the radioligand bound to them).[20]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Illustrative Data Table 4: P2Y12 Binding Affinity

CompoundP2Y12 Binding Ki (nM)
Derivative A 15.2
Derivative B 8.7
2MeSADP (Agonist Control) 5.5

Data are illustrative. The lower Ki for Derivative B suggests its structural modification resulted in a tighter interaction with the receptor.

Functional Activity: Platelet Aggregation Assay

Ultimately, the therapeutic goal is to prevent platelet aggregation. A functional assay is required to measure this effect directly.

Causality of Experimental Choice: This assay uses human platelet-rich plasma (PRP). The natural agonist ADP is added to induce aggregation, which is measured by an increase in light transmittance through the sample. The ability of our antagonist compounds to prevent this ADP-induced aggregation is a direct measure of their functional potency (IC50).

Experimental Protocol: ADP-Induced Platelet Aggregation Assay

  • PRP Preparation: Freshly drawn human blood is centrifuged to prepare platelet-rich plasma.

  • Incubation: The PRP is incubated with various concentrations of the test compound.

  • Aggregation Induction: Platelet aggregation is initiated by adding a sub-maximal concentration of ADP.

  • Measurement: Aggregation is measured over time using a light transmission aggregometer.

  • Data Analysis: The maximal aggregation for each concentration is recorded, and the data are plotted to determine the IC50 value, which is the concentration of the antagonist that inhibits platelet aggregation by 50%.

Illustrative Data Table 5: Functional Potency

CompoundPlatelet Aggregation IC50 (nM)
Derivative A 125
Derivative B 68
Ticagrelor (Control) 85

Data are illustrative. Derivative B shows superior functional potency compared to Derivative A, correlating with its higher binding affinity.

Section 3: Synthesis and Interpretation

The experimental workflows described provide a comprehensive in vitro comparison of the PK and PD properties of our hypothetical derivatives.

PK/PD Summary and Path Forward
ParameterDerivative ADerivative BImplication
Papp (A→B) (10⁻⁶ cm/s) 8.59.1Both show good potential for oral absorption.
t½ (min) 2548Derivative B is significantly more stable metabolically.
fu (%) 3.54.2Both are highly protein-bound; slight increase for B.
P2Y12 Ki (nM) 15.28.7Derivative B has a higher affinity for the target.
Aggregation IC50 (nM) 12568Derivative B is a more potent inhibitor of platelet function.

The next logical steps would be to profile Derivative B in more advanced in vivo models, such as rodent pharmacokinetic and thrombosis models, to see if these promising in vitro characteristics translate into a favorable in vivo profile.

Visualizing the Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

G cluster_pk Pharmacokinetic (PK) Workflow cluster_pd Pharmacodynamic (PD) Workflow Compound Test Compound Caco2 Caco-2 Assay (Absorption) Compound->Caco2 Microsomes Microsomal Assay (Metabolism) Compound->Microsomes PPB PPB Assay (Distribution) Compound->PPB Binding Radioligand Binding (Target Affinity) Compound->Binding Functional Platelet Aggregation (Functional Potency) Compound->Functional PK_Data PK Profile (Papp, t½, fu) Caco2->PK_Data Microsomes->PK_Data PPB->PK_Data PD_Data PD Profile (Ki, IC50) PK_Data->PD_Data Informs Binding->PD_Data Functional->PD_Data

Caption: High-level workflow for PK/PD characterization.

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Gi Gi Protein P2Y12->Gi couples AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation leads to Derivative Derivative A or B (Antagonist) Derivative->P2Y12 blocks

Caption: Simplified P2Y12 signaling pathway.

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